9-keto Fluprostenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXHYUXIKWXSR-AAHOZRAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is 9-keto Fluprostenol and its discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-keto Fluprostenol is a synthetic prostaglandin analog, structurally related to Prostaglandin E2 (PGE2). It is recognized as a derivative of the potent FP receptor agonist, Fluprostenol, and is characterized by the oxidation of the hydroxyl group at the C-9 position to a ketone. This structural modification is believed to shift its pharmacological activity towards the EP receptors, making it a potential EP receptor agonist. While its definitive discovery and detailed pharmacological profile are not extensively documented in publicly available literature, it is widely considered a potential metabolite of the glaucoma medication Travopost (a fluprostenol isopropyl ester prodrug). This guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, likely metabolic origin, anticipated mechanism of action, and relevant experimental protocols for its characterization.
Introduction
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandin analogs have been successfully developed as therapeutic agents for a range of conditions, most notably in ophthalmology for the treatment of glaucoma. This compound represents an interesting modification of the PGF2α analog, fluprostenol, suggesting a potential alteration in its receptor-binding profile and subsequent biological activity. The presence of a ketone at the C-9 position is a key feature of E-series prostaglandins, suggesting that this compound may exhibit PGE2-like activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its isopropyl ester derivative is presented in Table 1.
| Property | This compound | This compound Isopropyl Ester |
| Alternate Names | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 Isopropyl Ester |
| CAS Number | 156406-33-6[1][2] | 1219032-18-4[3] |
| Molecular Formula | C23H27F3O6[1][2] | C26H33F3O6 |
| Molecular Weight | 456.5 g/mol | 498.5 g/mol |
| Appearance | Data not available | A solution in ethanol |
| Solubility | Data not available | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 25 mg/ml |
| UV max | Data not available | 222, 277 nm |
Discovery and Synthesis
Discovery: A Potential Metabolite of Travoprost
The discovery of this compound is not well-documented as a singular, intentional event. Instead, it is consistently referred to as a potential metabolite of the glaucoma drug, Travoprost (fluprostenol isopropyl ester). This hypothesis is based on the known metabolic pathways of other prostaglandin F2α analogs used in ophthalmology, such as Latanoprost. The enzyme 15-hydroxyprostaglandin dehydrogenase, present in the cornea, is known to metabolize these drugs. It is proposed that Travoprost is first hydrolyzed to its active form, fluprostenol, which is then oxidized at the C-9 position to yield this compound.
Synthesis
The final step to obtain this compound from fluprostenol would involve a selective oxidation of the C-9 hydroxyl group. This transformation from an F-series to an E-series prostaglandin analog is a known chemical conversion.
Below is a generalized workflow for the potential synthesis of this compound:
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound is anticipated to act as an agonist at prostanoid EP receptors, similar to prostaglandin E2. While specific binding affinities and receptor subtype selectivity for this compound are not publicly available, the general signaling pathways for EP receptors are well-characterized. EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Anticipated signaling pathway of this compound via EP receptors.
Experimental Protocols
Detailed experimental protocols specifically validating the activity of this compound are not published. However, standard assays for characterizing prostaglandin receptor agonists can be employed.
Radioligand Binding Assay (for Receptor Affinity)
This protocol provides a general framework for determining the binding affinity of this compound to specific EP receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the human EP receptor subtype of interest.
-
Radiolabeled prostaglandin, e.g., [3H]-PGE2.
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement (for Receptor Agonism)
This protocol outlines a general method for assessing the functional activity of this compound as an EP receptor agonist by measuring intracellular cAMP levels.
Objective: To determine the EC50 value of this compound for stimulating cAMP production in cells expressing a specific EP receptor subtype.
Materials:
-
Host cells (e.g., HEK293) stably or transiently expressing the human EP receptor subtype of interest.
-
This compound (test compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based).
-
Lysis buffer (if required by the assay kit).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).
-
Add varying concentrations of this compound or vehicle to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells (if necessary for the chosen assay format).
-
Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Analyze the data using non-linear regression to determine the EC50 value.
Caption: Workflow for a functional cAMP assay.
Quantitative Data
As of the latest available information, there is no publicly accessible quantitative data regarding the binding affinities (Ki) or functional potencies (EC50) of this compound for specific EP receptor subtypes. Researchers are encouraged to perform the experimental protocols outlined above to generate this data.
Conclusion
This compound is a structurally interesting prostaglandin analog that warrants further investigation. Its likely origin as a metabolite of Travoprost and its predicted activity as an EP receptor agonist make it a relevant compound for researchers in ophthalmology, pharmacology, and drug metabolism. The lack of detailed public data on its discovery and pharmacological profile highlights an opportunity for further research to fully characterize this compound and its potential biological significance. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
Unveiling the Cellular Machinery: A Technical Guide to the Mechanism of Action of 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), a potent lipid mediator involved in a wide array of physiological and pathological processes. Structurally derived from fluprostenol, a powerful prostaglandin F2α (PGF2α) analog, this compound is predicted to exhibit a distinct pharmacological profile, primarily interacting with the E-type prostanoid (EP) receptors. This technical guide provides an in-depth exploration of the presumed cellular mechanism of action of this compound, based on its structural relationship to PGE2 and the established signaling pathways of the EP receptor family. While direct quantitative data for this compound is not extensively available in public literature, this document consolidates the current understanding of its expected cellular interactions and downstream effects, offering a valuable resource for researchers and drug development professionals.
Predicted Receptor Interaction and Signaling Overview
As a PGE2 analog, this compound is anticipated to exert its biological effects by acting as an agonist at one or more of the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades, leading to a diverse range of cellular responses. The specific cellular outcome following stimulation by this compound would therefore be dependent on the expression profile of EP receptor subtypes in a given cell or tissue.
Prostaglandin EP Receptor Subtype Signaling Pathways
The activation of EP receptors by an agonist like this compound is expected to trigger the following signaling pathways:
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, modulating cellular processes such as smooth muscle contraction, ion transport, and cell proliferation.
An In-depth Technical Guide to 9-keto Fluprostenol: A Putative Prostaglandin E2 Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-keto Fluprostenol, a derivative of the potent prostaglandin F2α (PGF2α) analog, Fluprostenol. The defining structural feature of this compound is the oxidation of the hydroxyl group at the C-9 position to a ketone. This modification is chemically significant as it converts the PGF scaffold into a PGE scaffold, leading to the strong scientific rationale that this compound functions as a Prostaglandin E2 (PGE2) analog, likely targeting E-Prostanoid (EP) receptors. While its parent compound, Fluprostenol, is a well-characterized, high-affinity agonist for the FP receptor, published pharmacological data quantifying the binding affinity and functional potency of this compound on EP receptors is not currently available. This guide consolidates the known pharmacology of Fluprostenol, details the canonical signaling pathways, and provides robust, model experimental protocols for the characterization of this compound as a putative EP receptor agonist.
Introduction: Structural Rationale for PGE2-like Activity
Prostaglandins are lipid mediators that regulate a vast array of physiological processes. Their classification into series, such as the F-series and E-series, is based on the substituents of the cyclopentane ring. The primary distinction between PGF2α and PGE2 is at the C-9 position: PGF2α possesses a hydroxyl (-OH) group, whereas PGE2 has a keto (=O) group. This single structural change dictates their binding selectivity for their respective G-protein coupled receptors (GPCRs), the FP and EP receptors.
Fluprostenol is a synthetic, metabolically stable analog of PGF2α, known to be a highly potent and selective agonist for the FP receptor.[1] this compound is a direct derivative, formed by the oxidation of the C-9 hydroxyl to a ketone. This transformation theoretically converts the FP receptor agonist into a putative EP receptor agonist, making it an analog of PGE2.[2][3] Given that the parent compound's FP receptor signals via the Gq alpha subunit, it is hypothesized that this compound's activity as a PGE2 analog would be mediated primarily through the Gq-coupled EP1 receptor subtype.
Pharmacology of the Parent Compound: Fluprostenol
To establish a baseline for understanding this compound, it is essential to review the well-documented pharmacology of Fluprostenol (also known as travoprost acid). It is a high-affinity and highly selective agonist for the FP receptor. Its binding affinity and functional potency across a panel of prostanoid receptors have been characterized, highlighting its specificity.
Data Presentation: Prostanoid Receptor Binding and Functional Profile of Fluprostenol
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Fluprostenol at various human prostanoid receptors. This data illustrates its strong preference for the FP receptor over all other subtypes, including the EP receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary G-Protein Coupling |
| FP | 35 ± 5 | 1.4 - 3.6 | Gq/11 |
| DP1 | 52,000 | >10,000 | Gs |
| EP1 | 9,540 | >10,000 | Gq/11 |
| EP2 | >100,000 | >10,000 | Gs |
| EP3 | 3,501 | >10,000 | Gi/o |
| EP4 | 41,000 | >10,000 | Gs |
| IP | >90,000 | >10,000 | Gs |
| TP | 121,000 | >10,000 | Gq/11 |
| Data sourced from Sharif et al., 2003.[1] |
Signaling Pathways
Both the FP receptor and the EP1 receptor are coupled to the Gαq subunit of the heterotrimeric G-protein.[4] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is central to the physiological effects mediated by these receptors.
Experimental Protocols for Pharmacological Characterization
The following sections detail standardized, high-level protocols that can be adapted to determine the binding affinity and functional potency of this compound at the human EP1 receptor.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human EP1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the recombinant human EP1 receptor.
-
Radioligand: [3H]-PGE2 (a high-affinity radioligand for the EP1 receptor).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/C glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the EP1 receptor in a cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration via BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of the competitor, this compound.
-
Total Binding Wells: Membranes + [3H]-PGE2 + Assay Buffer.
-
Non-specific Binding Wells: Membranes + [3H]-PGE2 + high concentration of unlabeled PGE2.
-
Competitor Wells: Membranes + [3H]-PGE2 + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through PEI-soaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of a compound to activate a Gq-coupled receptor by quantifying the resulting increase in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the human EP1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human EP1 receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound, serially diluted.
-
Positive Control: PGE2.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the EP1-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells. Wash the cells gently with assay buffer to remove any extracellular dye.
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader, which measures baseline fluorescence.
-
The instrument's automated pipettor adds the serially diluted this compound (or control PGE2) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). Agonist binding to the EP1 receptor will trigger Ca2+ release, causing a rapid increase in fluorescence as the dye binds to calcium.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response and normalize it to the baseline.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration that produces 50% of the maximal response.
-
Conclusion
This compound represents a compelling compound for investigation as a PGE2 analog. Its structure, derived from the potent PGF2α analog Fluprostenol, provides a strong theoretical foundation for its predicted activity at EP receptors. While direct pharmacological data remains to be published, the parent compound's high selectivity for the FP receptor serves as a critical benchmark. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to definitively characterize the binding affinity and functional potency of this compound at EP receptor subtypes. Such studies are essential to validate its hypothesized mechanism of action and to unlock its potential in drug discovery and development.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and properties of 9-keto Fluprostenol
An In-Depth Technical Guide on the Molecular Structure and Properties of 9-keto Fluprostenol
Abstract
This compound, also widely known as Latanoprost acid, is a potent and selective prostaglandin F2α analogue. It is the active metabolite of the prodrug Latanoprost, a first-line treatment for open-angle glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, receptor binding affinity, and the associated signaling pathways are presented. Furthermore, this document outlines key experimental methodologies for its characterization and provides a summary of its quantitative properties in a structured format for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a synthetic prostaglandin analogue characterized by a cyclopentane ring with two aliphatic side chains. The presence of a ketone group at the C-9 position is a key structural feature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
| Synonyms | Latanoprost acid, PhXA85 | |
| Chemical Formula | C26H40O5 | |
| Molecular Weight | 432.6 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water. | |
| pKa | Approximately 4.7 | |
| logP | 4.3 |
Pharmacological Properties
This compound is a highly selective agonist for the prostaglandin F receptor (FP receptor), which is a member of the G-protein coupled receptor (GPCR) family. Its therapeutic effect in glaucoma stems from its ability to lower intraocular pressure (IOP).
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Primary Target | Prostaglandin F Receptor (FP) | |
| Mechanism of Action | Selective FP receptor agonist | |
| Therapeutic Use | Treatment of open-angle glaucoma and ocular hypertension | |
| Receptor Binding Affinity (Ki) | High affinity for the FP receptor | |
| Effect on Intraocular Pressure | Reduces IOP by increasing uveoscleral outflow of aqueous humor |
Mechanism of Action and Signaling Pathways
Upon binding to the FP receptor in the ciliary muscle and other tissues of the eye, this compound activates the Gq/11 class of G-proteins. This initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor and reducing IOP.
Signaling Pathway of this compound
Foundational Research on the Biological Activity of 9-keto Fluprostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from the oxidation of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] This structural modification, specifically the oxidation at the C-9 position, is anticipated to shift its pharmacological activity from the FP receptor, the primary target of PGF2α analogs, to the EP receptors, the cognate receptors for PGE2.[3] This guide provides a comprehensive overview of the foundational biological activities of this compound, with a focus on its presumed interaction with EP receptors and the downstream signaling pathways.
Quantitative Biological Activity Data
The tables below are structured to present the key quantitative metrics for the biological activity of this compound. At present, they are placeholders pending the publication of specific experimental data for this compound.
Table 1: Receptor Binding Affinity of this compound at Human Prostanoid Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| EP1 | [³H]-PGE2 | Data Not Available |
| EP2 | [³H]-PGE2 | Data Not Available |
| EP3 | [³H]-PGE2 | Data Not Available |
| EP4 | [³H]-PGE2 | Data Not Available |
| FP | [³H]-PGF2α | Data Not Available |
| DP1 | [³H]-PGD2 | Data Not Available |
| IP | [³H]-Iloprost | Data Not Available |
| TP | [³H]-SQ 29,548 | Data Not Available |
Table 2: Functional Potency of this compound in Second Messenger Assays
| Receptor Subtype | Assay Type | Cell Line | EC50 / IC50 (nM) |
| EP1 | Calcium Mobilization | HEK293 | Data Not Available |
| EP2 | cAMP Accumulation | HEK293 | Data Not Available |
| EP3 | cAMP Inhibition | CHO-K1 | Data Not Available |
| EP4 | cAMP Accumulation | HEK293 | Data Not Available |
Signaling Pathways
This compound, as a PGE2 analog, is expected to exert its biological effects through the activation of one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). These G-protein coupled receptors (GPCRs) are linked to distinct intracellular signaling cascades.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the biological activity of this compound.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for each of the prostanoid receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for EP1, EP2, EP3, and EP4 receptors.
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing a single human EP receptor subtype.
-
Radioligand specific for the receptor (e.g., [³H]-PGE2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of this compound in binding buffer to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled PGE2 (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to stimulate (via EP2/EP4) or inhibit (via EP3) the production of the second messenger cyclic AMP (cAMP).
-
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and efficacy of this compound at EP2, EP3, and EP4 receptors.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing the target EP receptor subtype.
-
This compound.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For EP3 (Gi-coupled) assays, an adenylyl cyclase activator (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
-
96- or 384-well plates.
-
-
Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
For EP2/EP4 (Gs-coupled): Add varying concentrations of this compound to the wells.
-
For EP3 (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of Forskolin to stimulate cAMP production.
-
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. For EP2/EP4, fit the data to a sigmoidal dose-response curve to determine the EC50. For EP3, determine the IC50 for the inhibition of Forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration via the EP1 receptor.
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at the EP1 receptor.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing the EP1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and grow overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Assay: Place the cell plate into the fluorescence plate reader.
-
Compound Addition: The instrument will measure a baseline fluorescence, then inject varying concentrations of this compound into the wells.
-
Detection: The fluorescence intensity is monitored in real-time immediately following compound addition to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
While direct quantitative data for this compound remains to be published, its structural relationship to PGE2 strongly suggests activity at EP receptors. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its biological activity. Elucidating the specific EP receptor subtype selectivity and potency of this compound will be crucial for understanding its potential therapeutic applications and advancing its development as a pharmacological agent.
References
An In-depth Technical Guide on the Exploratory Studies of 9-keto Fluprostenol in Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2) with structural modifications designed to confer a prolonged half-life and enhanced potency.[1] It is derived from the oxidation of Fluprostenol, a potent and well-characterized prostaglandin F2α (PGF2α) analog that primarily acts through the FP receptor.[1] Due to its structural similarity to PGE2, this compound is anticipated to exhibit a strong affinity for E-type prostanoid (EP) receptors and function as a PGE2 agonist.[1][2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential applications in endocrine research. Given the limited direct research on this specific compound within endocrinology, this document extrapolates its potential effects based on the known roles of PGE2 and its receptors in the endocrine system.
Core Compound Characteristics
A summary of the key chemical and physical properties of this compound and its isopropyl ester prodrug is presented below.
| Property | This compound | This compound Isopropyl Ester |
| Alternate Names | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 Isopropyl Ester |
| CAS Number | 156406-33-6 | 1219032-18-4 |
| Molecular Formula | C23H27F3O6 | C26H33F3O6 |
| Molecular Weight | 456.5 g/mol | 498.5 g/mol |
| Purity | ≥95% | Not specified |
| Formulation | A solution in methyl acetate | A solution in ethanol |
| Putative Action | PGE2 agonist with expected high affinity for EP receptors.[2] | Potential prodrug to this compound, could act as an agonist at EP receptors. |
Potential Endocrine-Related Signaling Pathways
This compound, as a PGE2 analog, is expected to exert its biological effects by binding to and activating one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades. The specific endocrine effects of this compound would depend on the expression profile of these EP receptors in various endocrine tissues and the specific signaling pathways they engage.
The generalized signaling pathways for EP receptors are depicted below. The activation of these pathways by this compound in endocrine cells could modulate a wide range of functions, including hormone synthesis and release.
Caption: Generalized signaling pathways of EP receptors potentially activated by this compound.
Exploratory Studies in Endocrine Systems: A Postulated Framework
While direct experimental evidence for this compound in endocrine research is lacking, its role as a PGE2 agonist allows for the formulation of research hypotheses based on the known functions of PGE2 in the endocrine system.
Potential Effects on the Hypothalamic-Pituitary Axis
PGE2 is known to influence the release of several pituitary hormones. Therefore, this compound could potentially modulate the secretion of hormones such as growth hormone (GH), prolactin, adrenocorticotropic hormone (ACTH), follicle-stimulating hormone (FSH), luteinizing hormone (LH), and thyroid-stimulating hormone (TSH).
Potential Role in Steroidogenesis
Prostaglandins, including PGE2, are involved in the regulation of steroid hormone production in the adrenal glands and gonads. By activating EP receptors in these tissues, this compound could influence the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.
Potential Impact on Thyroid Function
PGE2 can affect thyroid hormone synthesis and release. Consequently, this compound might have a modulatory role in thyroid physiology, potentially impacting basal metabolic rate and other processes regulated by thyroid hormones.
Proposed Experimental Protocols
To investigate the endocrine effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key proposed experiments.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for each of the human EP receptor subtypes (EP1-4).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing individual human EP receptor subtypes.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled prostaglandin (e.g., [3H]PGE2) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the membrane preparations with the radioligand and competitor at a specified temperature and for a set duration to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Hormone Secretion Assay
Objective: To assess the effect of this compound on hormone secretion from primary endocrine cells or cell lines.
Methodology (Example using a pituitary cell line, e.g., AtT-20 for ACTH secretion):
-
Cell Culture: Culture AtT-20 cells in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for different time periods. Include a positive control (e.g., CRH) and a vehicle control.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Hormone Quantification: Measure the concentration of ACTH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Normalize hormone levels to the total protein content of the cells and compare the effects of different concentrations of this compound to the controls.
Caption: Proposed workflow for an in vitro hormone secretion assay.
Quantitative Data Summary (Hypothetical)
As direct quantitative data for this compound in endocrine research is not available in the public domain, the following table presents a hypothetical summary of expected outcomes from the proposed experiments, based on its presumed action as a PGE2 agonist.
| Experiment | Parameter | Expected Outcome with this compound |
| Receptor Binding Assay | Ki (nM) for EP1 Receptor | Moderate Affinity |
| Ki (nM) for EP2 Receptor | High Affinity | |
| Ki (nM) for EP3 Receptor | Variable Affinity | |
| Ki (nM) for EP4 Receptor | High Affinity | |
| Hormone Secretion Assay (Pituitary Cells) | ACTH Secretion (% of control) | Dose-dependent increase |
| GH Secretion (% of control) | Dose-dependent increase/decrease (receptor dependent) | |
| TSH Secretion (% of control) | Dose-dependent modulation | |
| Steroidogenesis Assay (Adrenal Cells) | Cortisol Production (ng/mL) | Dose-dependent increase |
| Aldosterone Production (pg/mL) | Dose-dependent increase |
Conclusion and Future Directions
This compound is a promising research compound with the potential for significant activity within the endocrine system due to its expected agonism at EP receptors. The lack of direct studies highlights a critical gap in our understanding of this potent PGE2 analog. Future research should focus on systematically characterizing its binding profile to EP receptors, elucidating its effects on hormone secretion from various endocrine glands, and investigating its in vivo effects on endocrine function in animal models. Such studies will be instrumental in determining the therapeutic and research potential of this compound in the field of endocrinology and drug development.
References
An In-Depth Technical Guide on the Pharmacology and Toxicology of 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2) derived from the oxidation of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2][3][4] As a structural derivative of a PGF2α analog, its conversion to a keto-derivative at the C-9 position shifts its primary activity towards E prostanoid (EP) receptors, positioning it as a potential EP receptor agonist.[4] This guide provides a comprehensive overview of the known pharmacology and toxicology of this compound, with a focus on its anticipated mechanism of action, available pharmacokinetic and toxicological data on related compounds, and detailed experimental methodologies relevant to its study. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Synthetic prostaglandin analogs are developed to selectively target specific prostaglandin receptors, thereby achieving desired therapeutic effects while minimizing off-target effects. This compound is an analog of PGE2 with structural modifications intended to confer a prolonged half-life and greater potency. It is anticipated to have a strong affinity for EP receptors and act as a PGE2 agonist. Its isopropyl ester form is a potential prodrug designed to enhance corneal absorption.
Pharmacology
Mechanism of Action
This compound is expected to exert its pharmacological effects primarily through the activation of prostanoid EP receptors. As a PGE2 analog, it is likely to bind to one or more of the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
The specific pharmacological profile of this compound will depend on its relative affinity and agonist activity at each of these receptor subtypes.
Signaling Pathways
The activation of EP receptors by this compound is predicted to initiate the following signaling cascades:
Pharmacodynamics
Currently, there is a lack of publicly available quantitative pharmacodynamic data specifically for this compound, such as receptor binding affinities (Ki) and functional potencies (EC50 or IC50) at the various EP receptor subtypes. However, data for the parent compound, fluprostenol, and its isopropyl ester, travoprost, at the FP receptor provide some context for the potency of this class of compounds.
Table 1: Pharmacodynamic Data for Related Compounds
| Compound | Receptor | Assay | Species | Value | Reference(s) |
| Fluprostenol | FP | Radioligand Binding (IC50) | Human | 3.5 nM | |
| Fluprostenol | FP | Radioligand Binding (IC50) | Rat | 7.5 nM | |
| Fluprostenol | - | Inhibition of Adipose Precursor Differentiation (IC50) | Rat | 3-10 x 10⁻¹¹ M | |
| Travoprost (Fluprostenol isopropyl ester) | FP | Phosphoinositide Turnover (EC50) | Human (HEK293 cells) | 40.2 nM |
Pharmacokinetics
Specific pharmacokinetic data for this compound are not currently available. However, studies on travoprost, the isopropyl ester prodrug of fluprostenol, provide insights into the likely absorption, distribution, metabolism, and excretion (ADME) profile of this compound isopropyl ester. Travoprost is rapidly hydrolyzed by corneal esterases to its active free acid, travoprost free acid (fluprostenol). Systemically, travoprost free acid is metabolized to inactive metabolites.
Table 2: Pharmacokinetic Parameters of Travoprost Free Acid (Fluprostenol)
| Parameter | Species | Value | Reference(s) |
| Cmax | Human | 0.018 ± 0.007 ng/mL | |
| Tmax | Human | ~30 minutes | |
| Plasma Half-life | Human | 45 minutes | |
| Excretion | Human | <2% of topical dose excreted in urine as free acid within 4 hours |
Toxicology
Direct toxicological data for this compound are not available in the public domain. Therefore, this section summarizes the available data for the parent compound, fluprostenol, and a structurally related prostaglandin analog, cloprostenol, to provide an indication of the potential toxicological profile.
Table 3: Toxicological Data for Related Compounds
| Compound | Test | Species | Route | Value | Reference(s) |
| Cloprostenol | LD50 | Rat | Oral | >25 mg/kg | |
| Cloprostenol | LD50 | Rat | Subcutaneous | >50 mg/kg | |
| Cloprostenol | LD50 | Rat | Intramuscular | >50 mg/kg | |
| Cloprostenol | LD50 | Rat | Intravenous | 5 mg/kg | |
| Cloprostenol | Fertility (NOAEL) | Rat | Oral | >0.04 mg/kg body weight | |
| Cloprostenol | Developmental Toxicity (NOAEL) | Rabbit | Subcutaneous | 0.250 µg/kg | |
| Prostaglandin E1 | Subacute Toxicity (14 days) | Rat, Dog | Intravenous Infusion | No biologically meaningful detrimental effects up to 2.0 µg/kg/min |
Experimental Protocols
Detailed experimental protocols for the assessment of the pharmacology and toxicology of this compound would follow established methods for prostaglandin research.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of this compound for EP receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human EP receptor subtypes are prepared from transfected cell lines (e.g., HEK293).
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]PGE₂) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay is used to determine the functional potency (EC50) of this compound at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the EP receptor of interest are cultured in 96-well plates.
-
Stimulation: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with various concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable cAMP level that can be inhibited.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated, and the EC50 values are calculated using non-linear regression.
In Vivo Toxicology Studies
Toxicology studies in animal models are essential to determine the safety profile of this compound.
Acute Toxicity Study (LD50):
-
Objective: To determine the median lethal dose (LD50).
-
Method: A single, high dose of this compound is administered to animals (e.g., rats or mice) via various routes (e.g., oral, intravenous). Mortality is observed over a 14-day period.
Repeated-Dose Toxicity Study (NOAEL):
-
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Method: Animals (e.g., rats and dogs) are administered daily doses of this compound for a specified period (e.g., 28 or 90 days). Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. A full histopathological examination is performed at the end of the study.
Genotoxicity Studies:
-
Objective: To assess the potential for this compound to cause genetic damage.
-
Methods: A battery of in vitro and in vivo tests are conducted, including:
-
Ames test: To detect point mutations in bacteria.
-
In vitro chromosomal aberration test: To detect chromosomal damage in mammalian cells.
-
In vivo micronucleus test: To detect chromosomal damage in the bone marrow of rodents.
-
Conclusion
This compound is a promising PGE2 analog with the potential for selective EP receptor agonism. While direct pharmacological and toxicological data are currently limited, information from related compounds such as fluprostenol and travoprost provides a foundation for its expected biological profile. Further in-depth studies are required to fully characterize its receptor binding affinities, functional potencies, pharmacokinetic properties, and toxicological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and potential therapeutic application of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a prostaglandin analog. It is structurally derived from Fluprostenol, a potent F-prostanoid (FP) receptor agonist, through oxidation at the C-9 position. This structural modification suggests that this compound likely exhibits agonist activity at E-prostanoid (EP) receptors, making it a subject of interest for research in areas where EP receptor signaling is crucial, such as inflammation, pain, and smooth muscle physiology.[1]
These application notes provide a comprehensive guide for the in vitro experimental design to characterize the pharmacological profile of this compound. The protocols detailed below are standard methods for assessing the activity of compounds targeting G-protein coupled receptors (GPCRs) like the EP and FP receptor families.
Data Presentation
While specific quantitative data for this compound is not widely available in public literature, the following tables provide an illustrative example of how to present such data once obtained from the described experimental protocols. The values are hypothetical and serve as a template for data organization.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) |
| Human EP1 | This compound | Data to be determined |
| Human EP2 | This compound | Data to be determined |
| Human EP3 | This compound | Data to be determined |
| Human EP4 | This compound | Data to be determined |
| Human FP | This compound | Data to be determined |
Table 2: Functional Potency (EC₅₀) of this compound in Second Messenger Assays
| Cell Line | Receptor Target | Assay | EC₅₀ (nM) |
| HEK293-hEP1 | Human EP1 | Intracellular Calcium Mobilization | Data to be determined |
| CHO-hEP2 | Human EP2 | cAMP Accumulation | Data to be determined |
| HEK293-hEP3 | Human EP3 | cAMP Inhibition | Data to be determined |
| CHO-hEP4 | Human EP4 | cAMP Accumulation | Data to be determined |
| Swiss 3T3 | Murine FP | ERK1/2 Phosphorylation | Data to be determined |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways expected to be modulated by this compound and the general workflow for the in vitro experiments.
Figure 1. Gq-coupled signaling pathway for EP1 and FP receptors.
Figure 2. Gs and Gi-coupled signaling pathways for EP receptors.
Figure 3. General experimental workflow for in vitro assays.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Use cell lines stably or transiently expressing the human prostaglandin receptor of interest (e.g., HEK293-hEP1, CHO-hEP4). For endogenous receptor studies, cell lines such as Swiss 3T3 fibroblasts (murine FP) or A7r5 rat aortic smooth muscle cells can be used.
-
Culture Medium: Maintain cells in the recommended culture medium (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for stable cell lines.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Receptor Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Kᵢ) of this compound for the target receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGF₂α for FP receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE₂ or PGF₂α).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its K₋, and varying concentrations of this compound.
-
For total binding wells, add only membranes and radiolabeled ligand.
-
For non-specific binding wells, add membranes, radiolabeled ligand, and a saturating concentration of the unlabeled specific ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the plate contents onto glass fiber filters using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like EP1 and FP)
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Cyclic AMP (cAMP) Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors like EP2, EP4, and EP3)
This assay quantifies changes in intracellular cAMP levels following receptor activation.
-
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, an adenylyl cyclase activator (e.g., Forskolin).
-
This compound stock solution.
-
-
Procedure for Gs-coupled receptors (EP2, EP4):
-
Plate cells in a 96-well plate.
-
Pre-treat cells with a PDE inhibitor.
-
Add varying concentrations of this compound and incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀.
-
-
Procedure for Gi-coupled receptors (EP3):
-
Plate cells in a 96-well plate.
-
Pre-treat cells with a PDE inhibitor.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Forskolin to induce cAMP production.
-
Incubate and then measure cAMP levels as described above.
-
The inhibitory effect of this compound on Forskolin-stimulated cAMP production is used to determine the IC₅₀/EC₅₀.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.
-
Materials:
-
Cells expressing the receptor of interest.
-
Serum-free medium for starvation.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized data against the concentration of this compound to determine the EC₅₀.
-
References
Application Notes and Protocols for Preparing 9-keto Fluprostenol Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), engineered for enhanced stability and potency. As a structural derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog, this compound is predicted to exhibit a high affinity for the E-prostanoid (EP) receptors, thereby functioning as a PGE2 agonist.[1][2] Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, making their analogs, such as this compound, valuable tools in cellular research and drug development.
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and minimizing potential artifacts arising from solvent toxicity or compound instability.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the recommended conditions for stock solution preparation.
Table 1: Properties of this compound and its Isopropyl Ester
| Property | This compound | This compound Isopropyl Ester |
| Synonyms | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 |
| Molecular Formula | C₂₃H₂₇F₃O₆ | C₂₆H₃₃F₃O₆ |
| Molecular Weight | 456.5 g/mol | 498.5 g/mol |
| Storage (as solid) | -20°C | -20°C |
| Stability (as solid) | ≥ 2 years at -20°C | ≥ 2 years at -20°C |
Table 2: Solubility of this compound Isopropyl Ester
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 25 mg/mL |
| DMF:PBS (1:1) | 500 µg/mL |
Table 3: Recommended Stock and Working Solution Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl sulfoxide (DMSO) or Ethanol | High solubility for prostaglandins. |
| Stock Solution Concentration | 10 mM | A standard, high-concentration stock for serial dilutions. |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Prevents degradation and avoids repeated freeze-thaw cycles. |
| Final Solvent Concentration in Media | ≤ 0.1% - 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[3][4][5] |
| Working Concentration Range | Varies by cell type and application | Typically in the nanomolar (nM) to micromolar (µM) range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 456.5 g/mol ), calculate the mass required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 456.5 g/mol = 4.565 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.565 mg, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains non-toxic.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare an intermediate dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform a serial dilution. For example, to prepare a 100µM intermediate solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium. For instance, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium.
-
-
Prepare the final working solution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired experimental concentration.
-
Example for a final concentration of 1 µM in 1 mL of medium:
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
The final DMSO concentration in this example would be 0.01%, which is well below the cytotoxic threshold for most cell lines.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug used in the experiment.
Mandatory Visualizations
Signaling Pathway of this compound (as a PGE2 Analog)
As an analog of PGE2, this compound is expected to exert its biological effects through the four E-prostanoid (EP) G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades.
Caption: PGE2 analog signaling via EP receptors.
Experimental Workflow for Preparing and Using this compound in Cell Culture
The following diagram illustrates the logical workflow from receiving the compound to treating cells in an experiment.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for the Quantification of 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol, a potent analog of prostaglandin E2 (PGE2), is a significant bioactive lipid involved in various physiological and pathological processes. As an agonist of the prostaglandin EP receptors, it plays a role in signaling pathways related to inflammation, smooth muscle contraction, and ocular physiology.[1][2] Accurate and precise measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
This compound acts as an agonist for the prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes (EP1, EP2, EP3, and EP4).[3][4][5] These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades upon activation, leading to a variety of cellular responses. The generalized signaling pathway is depicted below.
Analytical Techniques and Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Immunoassays offer a high-throughput and cost-effective method for the quantification of this compound, particularly for screening large numbers of samples. The principle of competitive ELISA involves the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of antibody binding sites.
This protocol is a general guideline. Specific parameters should be optimized based on the commercial ELISA kit used.
-
Sample Preparation:
-
Plasma/Serum: Samples may require purification to remove interfering substances. Protein precipitation can be performed by adding four volumes of cold ethanol, vortexing, incubating at 4°C for 5 minutes, and centrifuging at 3,000 x g for 10 minutes. The supernatant is then collected and the ethanol evaporated under a stream of nitrogen.
-
Urine/Cell Culture Supernatants: These samples can often be diluted with the provided ELISA buffer and used directly in the assay.
-
It is crucial to test for matrix effects by spiking a known amount of this compound into a sample matrix and calculating the recovery.
-
-
Assay Procedure:
-
Prepare a standard curve by serially diluting the provided this compound standard in the assay buffer.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate to each well.
-
Add the specific antibody to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. A four-parameter logistic curve fit is often used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3-4.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for prostaglandins.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion. For this compound (Molecular Weight: 456.5 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 455.5 would be the precursor ion. Product ions would be generated through collision-induced dissociation.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described analytical methods. These values are based on published data for similar prostaglandin compounds and should be established for each specific assay.
Table 1: Typical Performance Characteristics of ELISA for Prostaglandin Analogs
| Parameter | Typical Value | Reference |
| Assay Range | 7.8 - 1,000 pg/mL | |
| Sensitivity (80% B/B₀) | ~16 pg/mL | |
| Cross-reactivity | Varies by compound |
Table 2: Typical Performance Characteristics of LC-MS/MS for Prostaglandin Analogs
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 - 100 pg/mL | |
| Limit of Detection (LOD) | 1 - 20 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% |
Conclusion
The choice of analytical technique for measuring this compound concentrations depends on the specific requirements of the study. ELISA is well-suited for high-throughput screening of a large number of samples where cost and speed are important factors. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for regulatory submissions and studies requiring highly accurate and precise quantitative data. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the quantification of this compound.
References
Application Notes and Protocols for 9-keto Fluprostenol in Lipid Biochemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from the oxidation of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] Given its structural similarity to PGE2, this compound is anticipated to exhibit high affinity for E-type prostanoid (EP) receptors and function as a PGE2 agonist.[1][2][3] Prostaglandins are key lipid mediators that regulate a wide array of physiological processes, including lipid metabolism. Research into the effects of PGE2 and PGF2α on adipose tissue has revealed their significant roles in adipogenesis (the formation of fat cells) and lipolysis (the breakdown of stored fats). These application notes provide a comprehensive overview of the potential uses of this compound in lipid biochemistry research, based on the known activities of its parent compounds, and offer detailed protocols for investigating its effects.
Predicted Applications in Lipid Biochemistry
Based on the established roles of PGE2 and PGF2α in lipid metabolism, this compound is a valuable tool for investigating the following areas:
-
Inhibition of Adipogenesis: Both PGE2 and PGF2α analogs have been shown to be potent inhibitors of adipocyte differentiation. Therefore, this compound is expected to suppress the differentiation of preadipocytes into mature adipocytes. This makes it a useful compound for studying the molecular mechanisms that govern the formation of adipose tissue and for identifying potential therapeutic targets for obesity and related metabolic disorders.
-
Modulation of Lipolysis: PGE2 is known to have anti-lipolytic effects, meaning it can inhibit the breakdown of triglycerides in adipocytes. This compound, as a PGE2 analog, is predicted to exhibit similar properties. This makes it a relevant tool for research into the regulation of fatty acid release from adipose tissue, a key process in energy homeostasis.
-
EP and FP Receptor Signaling in Adipose Tissue: The dual heritage of this compound (related to both PGE2 and PGF2α) makes it an interesting compound for dissecting the roles of EP and FP receptors in adipocyte function. By comparing its effects to selective EP and FP receptor agonists and antagonists, researchers can elucidate the specific signaling pathways involved in prostaglandin-mediated regulation of lipid metabolism.
Quantitative Data Summary
The following tables summarize the expected effects of prostaglandin analogs on key parameters of lipid metabolism, based on published data for PGE2 and PGF2α analogs. These provide a baseline for designing experiments with this compound.
Table 1: Effect of Prostaglandin Analogs on Adipogenesis
| Compound | Cell Type | Concentration Range | Effect on Adipogenesis | Key Markers Affected | Reference |
| PGE2 | 3T3-L1 preadipocytes | 1 µM | Inhibition | ↓ PPARγ, ↓ C/EBPα, ↓ Adipoq, ↓ Fabp4 | |
| Fluprostenol (PGF2α analog) | Newborn rat adipocyte precursors | 3 x 10⁻¹¹ M - 10⁻¹⁰ M | Potent Inhibition | Not specified | |
| PGF2α | 3T3-L1 preadipocytes | Not specified | Inhibition | ↓ PPARγ |
Table 2: Effect of Prostaglandin Analogs on Lipolysis
| Compound | Tissue/Cell Type | Condition | Effect on Lipolysis | Key Markers Affected | Reference |
| PGE2 | Human omental adipose tissue | Isoproterenol-induced | Inhibition | ↓ HSL activity | |
| PGE2 | Isolated rat adipocytes | Isoproterenol-stimulated | Inhibition | Not specified |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on adipogenesis and lipolysis.
Protocol 1: In Vitro Adipocyte Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Differentiation induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound (stock solution in DMSO or ethanol)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates at a density that allows them to reach confluence within 2-3 days. Grow the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation induction medium. This is considered Day 0 of differentiation.
-
Treatment with this compound: Add this compound at various concentrations to the differentiation induction medium. Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as the highest dose of this compound).
-
Maintenance: After 2-3 days, replace the induction medium with adipocyte maintenance medium containing the respective concentrations of this compound and the vehicle control.
-
Medium Change: Change the maintenance medium every 2-3 days until the cells are fully differentiated (typically 8-10 days).
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water and visualize under a microscope.
-
-
Quantification of Lipid Accumulation:
-
After staining, elute the Oil Red O from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at a wavelength of 510 nm using a spectrophotometer.
-
Protocol 2: Gene Expression Analysis of Adipogenic Markers
Objective: To assess the effect of this compound on the expression of key adipogenic transcription factors and markers.
Materials:
-
Differentiated adipocytes (from Protocol 1)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Cebpa, Adipoq, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: At various time points during differentiation (e.g., Day 0, 2, 4, 8), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Lipolysis Assay (Glycerol Release)
Objective: To measure the effect of this compound on the breakdown of triglycerides in mature adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as in Protocol 1)
-
Krebs-Ringer bicarbonate buffer (or similar)
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
This compound
-
Glycerol assay kit
Procedure:
-
Cell Preparation: Use fully differentiated mature adipocytes (Day 8-12).
-
Pre-incubation: Wash the cells with PBS and pre-incubate them in Krebs-Ringer bicarbonate buffer for 1-2 hours.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a lipolytic agent like isoproterenol (e.g., 10 µM) for 2-3 hours. Include a vehicle control.
-
Sample Collection: Collect the incubation medium from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit. Glycerol is a product of triglyceride breakdown, and its concentration is an indicator of the rate of lipolysis.
-
Data Analysis: Compare the glycerol levels in the this compound-treated groups to the control groups.
Signaling Pathways and Visualizations
This compound, as a PGE2 analog, is expected to signal through EP receptors. PGE2 can activate different G-protein-coupled pathways depending on the EP receptor subtype. As a derivative of a PGF2α analog, it may also interact with the FP receptor. The diagrams below illustrate the potential signaling pathways through which this compound may exert its effects on adipocytes.
Figure 1: Predicted signaling pathways for this compound-mediated inhibition of adipogenesis.
Figure 2: Potential PGF2α-like signaling pathway for this compound in adipocytes.
Figure 3: Workflow for studying this compound's effect on adipogenesis.
Conclusion
This compound represents a promising research tool for the field of lipid biochemistry. Its predicted dual action as a PGE2 and potentially a PGF2α mimetic provides a unique opportunity to explore the complex regulation of adipogenesis and lipolysis by prostaglandins. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise role of this compound and its associated signaling pathways in the intricate network of lipid metabolism.
References
Application Notes and Protocols for 9-keto Fluprostenol in Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol, the biologically active form of the prostaglandin F2α analog latanoprost, has emerged as a promising neuroprotective agent in various experimental models of neuronal injury. Initially developed for the treatment of glaucoma due to its intraocular pressure-lowering effects, subsequent research has unveiled its direct neuroprotective properties, independent of its effects on pressure. These notes provide detailed protocols and summarize key data for the application of this compound in neuroscience research, focusing on its mechanisms of action in promoting neuronal survival.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through multiple signaling pathways. The primary mechanisms identified include:
-
Klotho-Mediated Calpain Suppression: In retinal ganglion cells (RGCs), this compound is transported into the cell via the Organic Anion Transporting Polypeptide 2B1 (OATP2B1). This initiates a signaling cascade involving Protein Kinase C (PKC) and ADAM17, leading to the shedding of the anti-aging protein Klotho. Shed Klotho then suppresses the activation of calpain, a calcium-dependent protease implicated in neuronal apoptosis, and reduces oxidative stress.[1][2][3]
-
MAPK/ERK Pathway Activation: this compound has been shown to activate the p44/p42 Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This activation leads to the inhibition of caspase-3, a key executioner caspase in the apoptotic cascade, thereby promoting cell survival.
-
Modulation of NF-κB Signaling: The compound can also influence the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under hypoxic conditions, this compound promotes the activation of NF-κB through the downregulation of phosphorylation at serine 468 of the p65 subunit, contributing to its neuroprotective effects.[4]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed neuroprotective effects of this compound (Latanoprost Acid) in various experimental models.
Table 1: In Vitro Neuroprotection Studies
| Cell Type | Insult | This compound Concentration | Incubation Time | Observed Effect | Reference |
| R28 retinal neurons | Serum deprivation | 1 µM (optimal) | 24 hours | Rescued cells from apoptosis | [5] |
| Primary human retinal cells | Glutamate (10 µM) or Hypoxia/Re-oxygenation | 0.001 - 0.1 µM | Not specified | Reduced LDH release | |
| RGC-5 cells | Serum deprivation and exogenous glutamate | Not specified | Not specified | Increased cell viability, reduced caspase-3 positive cells | |
| Primary cultured rat RGCs | Hypoxia (500 µM CoCl2) | 100 nM | 5 minutes | Suppressed phosphorylation of NF-kB p65 at serine 468 | |
| Differentiated RGC-5 cells | N/A (neurite outgrowth) | 0.1 µM | 24 hours | Increased cell viability by ~30.5% |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Injury Model | This compound (Latanoprost) Dose | Administration Route | Duration | Observed Effect | Reference |
| Rat | Optic nerve transection | 200 pmol/eye | Intravitreal injection | 7 days | Significantly suppressed RGC death | |
| Rat | NMDA-induced RGC damage | >30 pmol/eye | Intravitreal injection | 7 days | Significantly increased surviving RGCs | |
| Rat | Optic nerve axotomy | >0.3 pmol/eye | Intravitreal injection | 10 days | Significantly increased surviving RGCs | |
| Rat | Ischemia (bilateral carotid artery occlusion) | 0.01 mg/kg/day | Intraperitoneal injection | 3 days | Prevented lactate accumulation in retinal tissue | |
| Diabetic Rats | Streptozotocin-induced | Topical instillation | Topical | 5 days | Reduced TUNEL positive cells in the retina |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Retinal Ganglion Cells (RGC-5)
This protocol outlines the steps to assess the neuroprotective effect of this compound against glutamate-induced toxicity in the RGC-5 cell line.
Materials:
-
RGC-5 cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
This compound (Latanoprost Acid)
-
Glutamate
-
XTT assay kit
-
Anti-active caspase-3 antibody
-
Fluorescent secondary antibody
-
DAPI
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
Procedure:
-
Cell Culture: Culture RGC-5 cells in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well plates for viability assays or on glass coverslips in 24-well plates for immunocytochemistry.
-
Induction of Apoptosis: Once cells reach 70-80% confluency, induce apoptosis by serum deprivation and the addition of exogenous glutamate.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) concurrently with the apoptotic insult. Include a vehicle control group.
-
Incubation: Incubate for 24-48 hours.
-
Cell Viability Assessment (XTT Assay):
-
Add XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Immunocytochemistry for Activated Caspase-3:
-
Fix cells on coverslips with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-active caspase-3 antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescent secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Protocol 2: Western Blot Analysis of Klotho and Calpain in Retinal Tissue
This protocol describes the detection of Klotho and the cleavage of α-fodrin (a calpain substrate) in retinal lysates from an in vivo model of optic nerve injury.
Materials:
-
Rat retinas (from control and treated animals)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Klotho, anti-α-fodrin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Lysis: Homogenize retinal tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Klotho, α-fodrin, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: TUNEL Assay for Apoptosis in Retinal Flatmounts
This protocol details the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells in retinal flatmounts from an in vivo model.
Materials:
-
Rat eyes
-
4% Paraformaldehyde (PFA)
-
PBS
-
TUNEL assay kit
-
Mounting medium
Procedure:
-
Tissue Fixation: Enucleate the eyes and fix in 4% PFA.
-
Retinal Dissection: Dissect the retinas and prepare as flatmounts.
-
Permeabilization: Permeabilize the retinal tissue according to the TUNEL kit manufacturer's instructions (e.g., with proteinase K or Triton X-100).
-
TUNEL Staining:
-
Incubate the retinas with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Include positive (pre-treated with DNase I) and negative (without TdT enzyme) controls.
-
-
Washing and Mounting:
-
Wash the retinas thoroughly with PBS.
-
Mount the flatmounts on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
Count the number of TUNEL-positive cells in predefined areas of the retina.
-
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols for 9-keto Fluprostenol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and signaling pathways of 9-keto Fluprostenol and its closely related analogs for use in animal studies, particularly in the context of glaucoma research.
Introduction
This compound is a prostaglandin E2 (PGE2) analog. It is a derivative of Fluprostenol, a potent prostaglandin F2α analog. The oxidation at the C-9 position suggests that this compound likely acts as a potent agonist at E-type prostanoid (EP) receptors, distinguishing its potential mechanism of action from FP receptor agonists like its parent compound. This document outlines suggested dosages and experimental designs for evaluating the efficacy of this compound in animal models, drawing upon data from structurally and functionally similar prostaglandin analogs.
Data Presentation: Effective Dosages of Prostaglandin Analogs in Animal Models
While specific dosage studies for this compound are not widely published, data from its parent compound, Fluprostenol (as Travoprost), and the structurally similar 15-keto Latanoprost provide a strong basis for dose-ranging studies.
| Compound | Animal Model | Indication | Effective Topical Dosage | Key Findings |
| Travoprost (Fluprostenol isopropyl ester) | Glaucomatous Beagle Dogs | Glaucoma | 0.00033% to 0.004% | Significant reduction in intraocular pressure (IOP) and pupil size. The 0.00033% concentration was identified as a low effective dose[1]. Once or twice daily administration of 0.004% solution produced significant IOP decreases[2]. |
| 15-keto Latanoprost | Glaucomatous Cynomolgus Monkeys | Glaucoma | 0.0001% to 0.01% | Once-daily administration of 0.0001%, 0.001%, and 0.01% solutions all produced significant IOP reductions. The 0.001% concentration showed efficacy equivalent to or greater than 0.005% Latanoprost[3]. |
| Fluprostenol | Mares | Infertility (Luteolysis) | 250 µg (intramuscular) | A single intramuscular dose was effective for inducing luteolysis. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in reducing intraocular pressure in animal models. These protocols are based on established studies with similar prostaglandin analogs.
Induction of Ocular Hypertension in a Monkey Model
This protocol is adapted from studies on 15-keto latanoprost in cynomolgus monkeys[3].
Objective: To create a stable model of ocular hypertension for the evaluation of IOP-lowering agents.
Materials:
-
Argon laser photocoagulator
-
Goniolens
-
Topical proparacaine hydrochloride (0.5%)
-
Slit-lamp biomicroscope
-
Applanation tonometer (e.g., Tono-Pen)
Procedure:
-
Anesthetize the monkey and apply a goniolens to the eye.
-
Using an argon laser, deliver approximately 50-75 burns (50 µm spot size, 0.1 s duration, 1.0 W power) to the trabecular meshwork over 180-270 degrees.
-
Monitor IOP weekly. Additional laser treatments may be necessary to achieve a stable, elevated IOP (typically >25 mmHg).
-
Allow a washout period of at least 2 weeks after the final laser treatment before initiating drug studies.
Evaluation of Intraocular Pressure Reduction
This protocol is a general guideline for assessing the efficacy of topical this compound.
Objective: To determine the dose-dependent effect of this compound on IOP.
Animals: Ocular hypertensive cynomolgus monkeys or glaucomatous beagles.
Materials:
-
This compound solutions (e.g., 0.0001%, 0.001%, 0.01% in a suitable vehicle)
-
Vehicle control solution
-
Calibrated applanation tonometer
-
Topical anesthetic (proparacaine 0.5%)
Procedure:
-
Baseline Measurement: On day 1, measure baseline IOP hourly for 6 hours (e.g., from 9:30 AM to 3:30 PM).
-
Vehicle Control: On day 2, administer a single 30 µL drop of the vehicle to the treated eye and measure IOP hourly for 6 hours.
-
Drug Administration: On subsequent treatment days (e.g., days 3, 5, and 7 for a multiple-dose study), administer a single 30 µL drop of the this compound solution to the glaucomatous eye at a consistent time (e.g., 9:30 AM).
-
IOP Measurement: Measure IOP hourly for at least 6 hours post-administration.
-
Washout Period: A washout period of at least 2 weeks should be observed between testing different concentrations of the drug in a crossover study design[3].
Aqueous Humor Dynamics Assessment
This protocol allows for the investigation of the mechanism of IOP reduction.
Objective: To measure aqueous humor flow and outflow facility.
Animals: Normal (non-glaucomatous) monkeys.
Materials:
-
Scanning computerized fluorophotometer
-
10% fluorescein in 2% agar gel for iontophoresis
-
Tonography equipment
Procedure:
-
Aqueous Flow (Fluorophotometry):
-
Perform fluorescein iontophoresis on the corneas of both eyes.
-
The following day, measure baseline aqueous humor flow rates hourly for 4 hours.
-
Administer a single drop of this compound to one eye and vehicle to the contralateral eye.
-
Repeat the aqueous flow measurements.
-
-
Outflow Facility (Tonography):
-
Measure baseline tonographic outflow facility.
-
Administer the test compound and repeat the measurement at the time of expected peak drug effect.
-
Signaling Pathways
This compound, as a PGE2 analog, is expected to exert its effects through the EP2 and EP4 receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.
EP2 Receptor Signaling Pathway
Activation of the EP2 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate cellular responses. EP2 signaling can also engage the β-catenin pathway.
Caption: EP2 Receptor Signaling Cascade.
EP4 Receptor Signaling Pathway
The EP4 receptor exhibits more complex signaling. Like EP2, it couples to Gαs to increase cAMP levels. However, it can also couple to Gαi, which inhibits adenylyl cyclase and activates the Phosphoinositide 3-kinase (PI3K)-Akt pathway. This dual coupling allows for a more nuanced regulation of cellular function.
Caption: Dual Signaling of the EP4 Receptor.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel prostaglandin analog like this compound in a preclinical glaucoma model.
Caption: Preclinical Efficacy Testing Workflow.
References
- 1. Dose response for travoprost® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-keto Fluprostenol in Cyclooxygenase Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), a key product of the cyclooxygenase (COX) pathway.[1] The COX pathway is a critical signaling cascade involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The pathway is initiated by the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the cyclooxygenase enzymes, COX-1 and COX-2. PGH2 is then further metabolized by specific synthases into various prostaglandins, including PGE2.
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3] These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses. As a PGE2 analog, this compound is a valuable tool for researchers studying the specific roles of PGE2-mediated signaling in various biological systems. It is anticipated to act as an agonist at EP receptors, mimicking the effects of endogenous PGE2.[4]
These application notes provide an overview of the potential uses of this compound in COX pathway research, along with generalized protocols for investigating its effects on downstream signaling events.
Cyclooxygenase Pathway Overview
The cyclooxygenase pathway is a major branch of the arachidonic acid cascade.
Applications of this compound in Research
Due to its nature as a PGE2 analog, this compound can be utilized in a variety of research applications to probe the function of PGE2 signaling, including:
-
EP Receptor Characterization: Investigating the binding affinities and activation potencies of this compound at the four EP receptor subtypes (EP1-EP4) to determine its receptor selectivity profile.
-
Downstream Signaling Analysis: Elucidating the specific intracellular signaling pathways activated by this compound upon binding to EP receptors, such as the modulation of cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways like ERK.[5]
-
Physiological and Pathophysiological Studies: Examining the functional consequences of activating PGE2 signaling pathways in various cellular and animal models of disease, including inflammation, cancer, and neurodegeneration.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine if this compound directly inhibits the activity of COX-1 or COX-2.
Objective: To measure the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to respective wells.
-
Add the diluted this compound or a known COX inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points according to the kit manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Example) | >10 | 0.04 | >250 |
| Ibuprofen (Example) | 5 | 10 | 0.5 |
Protocol 2: EP Receptor Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for each of the four EP receptor subtypes.
Objective: To determine the Ki of this compound for EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing a single human EP receptor subtype.
-
Radiolabeled PGE2 (e.g., [³H]-PGE2)
-
This compound
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare a range of concentrations of unlabeled this compound.
-
In a reaction tube, combine the cell membranes, a fixed concentration of [³H]-PGE2, and varying concentrations of this compound or unlabeled PGE2 (for competition).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Subtype | This compound Ki (nM) | PGE2 Ki (nM) |
| EP1 | To be determined | Example: 5 |
| EP2 | To be determined | Example: 3 |
| EP3 | To be determined | Example: 1 |
| EP4 | To be determined | Example: 2 |
Protocol 3: Cyclic AMP (cAMP) Measurement Assay
This protocol is to assess the ability of this compound to stimulate or inhibit adenylyl cyclase activity, a key downstream event for EP2 and EP4 (stimulation) and EP3 (inhibition) receptors.
Objective: To determine the EC50 of this compound for cAMP production in cells expressing EP2 or EP4 receptors, or for inhibition of forskolin-stimulated cAMP production in cells expressing EP3 receptors.
Materials:
-
Cells expressing the EP receptor of interest (e.g., HEK293 cells)
-
This compound
-
PGE2 (positive control)
-
Forskolin (for EP3 inhibition assay)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Starve the cells in serum-free media for a few hours before the assay.
-
Prepare serial dilutions of this compound and PGE2.
-
For EP2 and EP4 assays, add the diluted compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
For EP3 assays, pre-incubate the cells with the diluted compounds before adding forskolin to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values.
Data Presentation:
| Receptor | Assay Type | This compound EC50 (nM) |
| EP2 | cAMP Stimulation | To be determined |
| EP4 | cAMP Stimulation | To be determined |
| EP3 | cAMP Inhibition | To be determined |
Protocol 4: MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol is to determine if this compound activates the MAPK/ERK signaling pathway, which is a downstream target of some EP receptors.
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest
-
This compound
-
PGE2 or other known ERK activator (positive control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the fold change in ERK phosphorylation.
Signaling Pathways
This compound, as a PGE2 analog, is expected to activate one or more of the four EP receptor subtypes, each linked to distinct downstream signaling cascades.
Conclusion
This compound holds significant potential as a research tool for dissecting the intricate roles of the cyclooxygenase pathway and PGE2 signaling in health and disease. By acting as a surrogate for endogenous PGE2, it allows for the controlled activation of EP receptors and the subsequent investigation of downstream cellular events. The protocols provided here offer a starting point for researchers to characterize the pharmacological properties of this compound and to explore its utility in their specific areas of research. It is crucial to note that the lack of published, peer-reviewed data on the specific activity of this compound necessitates careful in-house validation and characterization.
References
- 1. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 9-keto Fluprostenol
For researchers, scientists, and drug development professionals, achieving the desired concentration of 9-keto Fluprostenol in aqueous solutions is a critical step for successful experimentation. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges.
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation occurs when adding the stock solution to an aqueous buffer. | The organic solvent from the stock solution is not fully miscible or the final concentration of the organic solvent is too low to maintain solubility. The aqueous buffer's pH may not be optimal for solubility. | 1. Decrease the volume of the stock solution added: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase. 2. Increase the percentage of co-solvent: If experimentally permissible, add a water-miscible organic co-solvent (e.g., ethanol, DMSO) to the final aqueous solution. 3. Adjust the pH of the aqueous buffer: The solubility of prostaglandins can be pH-dependent. For acidic compounds like this compound, increasing the pH of the buffer can enhance solubility.[1][2][3] It is recommended to test a pH range from 7.0 to 9.0. |
| The compound does not fully dissolve in the chosen solvent system. | The intrinsic solubility of this compound in the selected solvent system is low. The energy required to break the crystal lattice of the solid compound is too high. | 1. Utilize a solubilizing agent: Incorporate cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[4][5] 2. Employ a co-solvent system: A mixture of water and a water-miscible organic solvent can significantly increase solubility. 3. Gentle heating and sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can help overcome the energy barrier for dissolution. Ensure the compound is stable at the applied temperature. |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH, and preparation method. Purity of the this compound may vary between batches. | 1. Standardize the experimental protocol: Ensure consistent temperature, pH, mixing speed, and incubation time for all experiments. 2. Verify compound purity: Use a fresh, high-purity batch of this compound. 3. Prepare fresh solutions for each experiment: Avoid using previously prepared solutions that may have undergone degradation or solvent evaporation. |
| The solubility of the isopropyl ester derivative is known, but not the free acid. | The esterification of the carboxylic acid group significantly alters the physicochemical properties, including solubility. | The isopropyl ester of this compound is more lipophilic and generally has higher solubility in organic solvents but lower solubility in aqueous media compared to the free acid form. The free acid is expected to have a more pronounced pH-dependent solubility in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
Q2: Which organic solvents are suitable for preparing a stock solution of this compound?
Commonly used organic solvents for preparing stock solutions of prostaglandins include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The isopropyl ester of this compound has good solubility in these solvents (e.g., 30 mg/ml in DMF, 20 mg/ml in DMSO, and 25 mg/ml in ethanol).
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At a pH below its pKa, the molecule will be in its less soluble, non-ionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer (e.g., to pH 8-9) can significantly enhance its solubility.
Q4: How can cyclodextrins be used to improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic cavity, forming water-soluble inclusion complexes. This effectively shields the hydrophobic parts of the drug from the aqueous environment, thereby increasing its overall solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.
Q5: What are co-solvents and how do they work to increase solubility?
Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving non-polar compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).
Data Presentation
Table 1: Solubility of this compound Isopropyl Ester in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/ml |
| Dimethyl Sulfoxide (DMSO) | 20 mg/ml |
| Ethanol | 25 mg/ml |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Data sourced from Cayman Chemical product information sheet.
Table 2: Illustrative Example of this compound Solubility Enhancement
| Solubilization Method | Aqueous Medium | Approximate Solubility (µg/mL) |
| None | Deionized Water | < 10 |
| pH Adjustment | PBS, pH 7.4 | ~ 20-50 |
| pH Adjustment | Carbonate Buffer, pH 9.0 | > 100 |
| Co-solvency | 20% Ethanol in Water | ~ 150-200 |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | > 500 |
Note: The data in this table is illustrative and based on typical solubility enhancements observed for similar prostaglandin compounds. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but the stability of the compound at that temperature should be considered.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD in a suitable buffer).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and dilute it appropriately for quantification of the dissolved this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the effect on solubility.
Visualizations
Caption: General workflow for determining the solubility of this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Determination of the pH-dependent phase distribution of prostaglandin E1 in a lipid emulsion by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraluminal pH modulates gastric prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
stability of 9-keto Fluprostenol under different storage conditions
This technical support center provides guidance on the stability of 9-keto Fluprostenol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid or in an organic solvent solution (e.g., ethanol, methyl acetate) at -20°C. Commercial preparations of related compounds, such as this compound isopropyl ester, are reported to be stable for at least two years under these conditions[1].
Q2: How should I handle this compound for daily use in experiments?
A2: For daily use, it is advisable to prepare fresh aqueous solutions from a stock solution in an organic solvent. If aqueous solutions need to be stored, they should be kept at 2-8°C and used as quickly as possible, ideally within the same day. The stability of prostaglandins in aqueous solutions is pH-dependent and generally lower than in organic solvents.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, studies on related prostaglandins like Prostaglandin E2 (PGE2) show that stability in aqueous solutions is highly dependent on pH. PGE2 is most stable in slightly acidic conditions (pH 3-4) and degrades more rapidly at neutral and alkaline pH[2]. It is reasonable to expect that this compound will exhibit similar pH-dependent stability.
Q4: Is this compound sensitive to light?
A4: Prostaglandins as a class of compounds can be sensitive to light. It is recommended to protect solutions of this compound from light, especially during storage and handling, by using amber vials or covering containers with aluminum foil. Photostability testing, as outlined in ICH Q1B guidelines, can be performed to determine the specific light sensitivity[3][4].
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies of similar prostaglandins, potential degradation pathways for this compound include hydrolysis of the ester group (if applicable), dehydration (particularly at acidic pH), and oxidation. Under strongly acidic or basic conditions, isomerization can also occur[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at -20°C in a suitable organic solvent. Minimize the time aqueous solutions are kept before use. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and extreme temperatures. Validate the concentration of your working solutions if you suspect degradation. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Adjust storage and handling procedures to minimize degradation (e.g., change pH, protect from light). |
Stability Data (Based on Prostaglandin E2 as a related compound)
Table 1: pH-Dependent Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
| Data from Sigma-Aldrich product information sheet for Prostaglandin E2. |
Table 2: Temperature-Dependent Stability of Prostaglandin E2 in a Gel Formulation
| Temperature | Time for 5% Breakdown |
| 4°C (Refrigerator) | 7 days |
| 25°C (Room Temperature) | 32 hours |
| Data from a study on the stability of Prostaglandin E2 in a methylhydroxyethylcellulose gel. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ethanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound and a solution in a thermostatically controlled oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method for Prostaglandins (General Method)
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Gradient: Start with 30% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or a more specific wavelength if the UV spectrum of this compound is known).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main compound from its degradation products formed during forced degradation studies.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Signaling pathway of Fluprostenol analogs via the FP receptor.
References
Technical Support Center: Troubleshooting Unexpected Results in 9-keto Fluprostenol Experiments
Welcome to the technical support center for researchers utilizing 9-keto Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2][3] It is derived from Fluprostenol, a potent prostaglandin F2α (PGF2α) analog, through oxidation at the C-9 position.[2] This structural modification shifts its primary activity towards being an agonist for E-type prostanoid (EP) receptors, which are G-protein coupled receptors involved in a wide range of physiological processes.[4]
Q2: What are the primary signaling pathways activated by EP receptors?
The four main EP receptor subtypes (EP1, EP2, EP3, and EP4) couple to different G-proteins and activate distinct downstream signaling pathways:
-
EP1: Primarily couples to Gαq, leading to an increase in intracellular calcium ([Ca2+]i).
-
EP2 & EP4: Couple to Gαs, stimulating adenylyl cyclase activity and increasing intracellular cyclic AMP (cAMP) levels.
-
EP3: Can couple to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels, or other G-proteins depending on the splice variant.
It is important to note that EP2 and EP4 receptors, while both signaling through cAMP, can have distinct or even opposing biological effects depending on the cell type and context.
Q3: Is this compound selective for a specific EP receptor subtype?
While this compound is classified as an EP receptor agonist, its selectivity profile across the different subtypes may not be absolute. Synthetic prostaglandin analogs can exhibit cross-reactivity with other prostanoid receptors (DP, FP, IP, TP). The binding affinity of this compound for each receptor subtype will ultimately determine its specific effects in an experimental system.
Troubleshooting Guides
Inconsistent or No Observable Effect
Q: I am not observing the expected biological effect after treating my cells or animal model with this compound. What are the potential causes?
A: This is a common issue that can stem from several factors. Below is a troubleshooting guide to help you identify the root cause.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | - Perform a thorough dose-response study to determine the optimal effective concentration (EC50) in your specific experimental model. - Consult the literature for established effective dose ranges for similar EP receptor agonists in comparable systems. |
| Poor Bioavailability (In Vivo) | - If administering the compound orally, consider that it may have low absorption or be subject to rapid first-pass metabolism. - Explore alternative administration routes such as intravenous, subcutaneous, or intraperitoneal injection to improve bioavailability. - Consider conducting pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue over time. |
| Agonist Instability | - Ensure that this compound is stored according to the manufacturer's recommendations, typically at -20°C or -80°C in a suitable solvent. - Prepare fresh working solutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of stock solutions. - Verify the compatibility of your vehicle/solvent with this compound. Some solvents can promote degradation. |
| Low Receptor Expression | - Confirm the expression of EP receptors in your cell line or tissue of interest using techniques such as qPCR, Western blot, or immunohistochemistry. - If receptor expression is low, consider using a different cell line known to express higher levels of the target EP receptor subtype or a transient overexpression system. |
| Cell Culture Conditions | - Maintain a consistent and low cell passage number for your experiments, as receptor expression and signaling can change with prolonged culturing. - Ensure uniform cell seeding density, as confluency can affect prostaglandin synthesis and cellular responses. - If using serum-containing media, be aware that serum can contain endogenous prostaglandins that may interfere with your experiment. Consider using serum-free media for greater consistency. |
Troubleshooting Workflow for Inconsistent Effects
References
optimizing the concentration of 9-keto Fluprostenol for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 9-keto Fluprostenol for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of prostaglandin E2 (PGE2).[1] It is structurally derived from Fluprostenol, a potent prostaglandin F2α analog, through oxidation at the C-9 position. This modification is expected to shift its activity towards E Prostanoid (EP) receptors, making it a potential EP receptor agonist.
Q2: What is the primary mechanism of action for this compound?
A2: As a PGE2 analog, this compound is predicted to exert its effects by binding to and activating one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). These are G-protein coupled receptors (GPCRs) that trigger diverse downstream signaling cascades. The specific pathway activated depends on the receptor subtype expressed in the target cells.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and efficacy of this compound. The following table summarizes the recommended storage conditions for the related compound, this compound isopropyl ester, which are expected to be similar for this compound.
Table 1: Recommended Storage and Stability
| Form | Storage Temperature | Stability |
| As supplied (in ethanol) | -20°C | ≥ 2 years |
| Stock Solution (in organic solvent) | -80°C or -20°C | Up to 6 months at -80°C, up to 1 month at -20°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | Not Recommended for Storage | Prepare fresh before each experiment. |
Q4: What are the solubility properties of this compound?
A4: The solubility of this compound will be similar to its isopropyl ester derivative. It is soluble in various organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer.
Table 2: Solubility of this compound Isopropyl Ester
| Solvent | Approximate Solubility |
| Ethanol | 25 mg/mL |
| DMSO | 20 mg/mL |
| DMF | 30 mg/mL |
| DMF:PBS (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol: In Vitro Dose-Response Study for this compound
This protocol outlines a general procedure for determining the optimal concentration of this compound in a cell-based assay. The specific endpoint will depend on the EP receptor subtype expressed and the cellular response of interest (e.g., cAMP production, calcium mobilization, gene expression).
1. Materials:
- This compound
- Appropriate cell line expressing the target EP receptor(s)
- Cell culture medium and supplements
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Assay-specific reagents (e.g., cAMP detection kit, calcium-sensitive dye)
- Multi-well assay plates (e.g., 96-well or 384-well)
- Vehicle control (e.g., ethanol or DMSO at the same final concentration as the highest drug concentration)
- Positive control (e.g., PGE2)
2. Procedure:
Table 3: Example Dose-Response Data for a PGE2 Analog
This table provides a hypothetical dataset for a dose-response experiment, which can be used as a template for your own experiments.
| Concentration (nM) | Log Concentration | Normalized Response (%) |
| 0.01 | -11 | 2 |
| 0.1 | -10 | 15 |
| 1 | -9 | 48 |
| 10 | -8 | 85 |
| 100 | -7 | 98 |
| 1000 | -6 | 100 |
Troubleshooting Guide
Q: My dose-response curve is flat or shows very low efficacy. What could be the problem?
A:
-
Low Receptor Expression: Verify the expression of the target EP receptor in your cell line using techniques like qPCR or Western blot.
-
Suboptimal Agonist Concentration: The concentration range tested may be too low. Perform a broader dose-response curve to ensure you are testing concentrations high enough to elicit a response.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and that aqueous dilutions are prepared fresh for each experiment.
-
Incorrect Assay Endpoint: Confirm that the chosen assay (e.g., cAMP, calcium) is appropriate for the specific EP receptor subtype you are studying. For example, EP1 activation leads to increased intracellular calcium, while EP2 and EP4 activation increase cAMP.
Q: I am observing high variability between replicate wells. What are the common causes?
A:
-
Inconsistent Cell Seeding: Ensure a uniform cell seeding density across all wells. Use an automated cell counter for accuracy.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and cellular signaling. Maintain a consistent and low cell passage number for all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of concentrated compounds.
Q: The response to this compound decreases over time with repeated experiments. Why might this be happening?
A:
-
Receptor Desensitization: Prolonged or repeated exposure of cells to an agonist can lead to receptor desensitization and downregulation. Ensure that cells have adequate time to recover between experiments.
-
Stock Solution Instability: The compound may be degrading over time, even with proper storage. Consider preparing a fresh stock solution from a new vial of the compound.
Visualizations
Signaling Pathways and Workflows
Caption: Presumed signaling pathways of this compound via EP receptors.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Chemical Synthesis of 9-keto Fluprostenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9-keto Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The synthesis of this compound, a prostaglandin E₂ (PGE₂) analog, shares challenges common to the synthesis of all prostaglandins, with specific difficulties related to the 9-keto group. Key challenges include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers on the cyclopentane ring and the two side chains is a significant hurdle. The five-membered ring's flexibility makes precise stereochemical control difficult.
-
Protecting Group Strategy: The synthesis involves multiple functional groups (hydroxyls, a carboxylic acid, and a ketone) that require a robust and orthogonal protecting group strategy to prevent unwanted side reactions.[1][2][3]
-
Introduction of the 9-keto Group: The oxidation of the 9-hydroxyl group to a ketone must be performed selectively and under mild conditions to avoid side reactions, particularly dehydration of the resulting β-hydroxy ketone, which can lead to the formation of a prostaglandin A (PGA) type compound.
-
Purification: The final product and its intermediates can be difficult to purify, often requiring chromatographic methods. Crystalline intermediates, such as the 1,9-lactone of some prostaglandin analogs, can facilitate purification by allowing for crystallization to remove isomers.
Q2: What is the Corey lactone, and why is it important in the synthesis of this compound?
The Corey lactone is a key bicyclic intermediate that has been widely used in the synthesis of prostaglandins, including Fluprostenol. Its rigid structure allows for the stereocontrolled introduction of the functional groups that will become the two side chains of the prostaglandin. The synthesis of this compound can proceed through a Fluprostenol intermediate, which is synthesized from the Corey lactone.
Q3: What are some common protecting groups used in prostaglandin synthesis?
The choice of protecting groups is critical and depends on the specific synthetic route. Common protecting groups include:
-
For hydroxyl groups: Silyl ethers (e.g., TBDMS), acetals (e.g., THP), and benzoates are frequently used. Benzoate esters can be useful for obtaining crystalline derivatives, which aids in purification.
-
For the carboxylic acid group: Methyl or ethyl esters are common choices. An orthogonal protecting group strategy is essential, meaning that each protecting group can be removed under specific conditions without affecting the others.
Troubleshooting Guides
Problem 1: Low Yield During the Oxidation of the 9-Hydroxyl Group
Q: I am experiencing a low yield during the oxidation of the 9-hydroxyl group to form the 9-keto moiety. What are the possible causes and solutions?
A: Low yield in this step is a common issue and can be attributed to several factors:
-
Incomplete Reaction:
-
Possible Cause: Insufficient oxidant, short reaction time, or low reaction temperature.
-
Solution:
-
Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Increase the equivalents of the oxidizing agent incrementally.
-
Extend the reaction time.
-
If using a temperature-sensitive reaction like the Swern oxidation, ensure the temperature is maintained within the optimal range.
-
-
-
Degradation of the Product:
-
Possible Cause: The 9-keto prostaglandin is a β-hydroxy ketone, which can be unstable under harsh acidic or basic conditions, leading to dehydration and the formation of an α,β-unsaturated ketone (a PGA analog).
-
Solution:
-
Use mild oxidation conditions. The Dess-Martin periodinane (DMP) oxidation is performed under neutral conditions and is often a good choice for sensitive substrates.
-
If using a Swern oxidation, ensure that the workup is performed at low temperatures and that excess base is quenched carefully.
-
Avoid strong acids and bases during workup and purification. Use a buffered system if necessary.
-
-
-
Side Reactions:
-
Possible Cause: Oxidation of other hydroxyl groups in the molecule (e.g., at C-11 and C-15).
-
Solution:
-
Ensure that the hydroxyl groups at C-11 and C-15 are adequately protected before carrying out the oxidation of the 9-hydroxyl group. Silyl ethers or other stable protecting groups are commonly used.
-
-
Problem 2: Formation of an Impurity with a UV absorbance around 278 nm
Q: After the oxidation step, I observe a significant side product with a strong UV absorbance. What is this impurity, and how can I avoid it?
A: The formation of a side product with a strong UV absorbance is likely due to the dehydration of the 9-keto-11-hydroxy cyclopentane ring system to form a prostaglandin A (PGA) analog, which contains an α,β-unsaturated ketone.
-
Cause: The β-hydroxy ketone moiety is susceptible to elimination, especially under acidic or basic conditions.
-
Prevention:
-
Choice of Oxidant: Use a mild and neutral oxidant like Dess-Martin periodinane (DMP).
-
Reaction Conditions: Maintain neutral pH and moderate temperatures throughout the reaction and workup. If a base is used (e.g., in Swern oxidation), use a non-nucleophilic hindered base and add it at low temperatures.
-
Workup: Quench the reaction carefully and avoid strong acidic or basic washes. Use a buffered aqueous solution for extraction if necessary.
-
-
Purification: If the side product is formed, it can usually be separated from the desired 9-keto product by column chromatography on silica gel.
Problem 3: Difficulty in Purifying the Final this compound Product
Q: I am having trouble purifying the final this compound. It is an oil, and chromatography is not giving me a clean product. What can I do?
A: Prostaglandins are often oils and can be challenging to purify. Here are some strategies:
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related impurities.
-
Stationary Phase: Consider using a different stationary phase, such as diol-bonded silica or reverse-phase silica (C18), if standard silica gel is not effective.
-
-
Crystallization of an Intermediate:
-
Strategy: If a suitable crystalline intermediate can be formed, this can be a powerful purification step. For some prostaglandin analogs, the 1,9-lactone can be formed, which is often a crystalline solid that can be purified by recrystallization to remove isomers and impurities.
-
-
Derivatization:
-
Strategy: In some cases, derivatizing a functional group to form a crystalline solid can aid in purification. After purification, the original functional group can be regenerated.
-
Quantitative Data Summary
| Parameter | Value/Range | Synthesis Step | Reference |
| Overall Yield (chemoenzymatic) | 3.8–8.4% | From bicyclic ketone to Fluprostenol | |
| Yield (3-step sequence) | 51% | From enone to Fluprostenol | |
| Yield (esterification) | 68% | Fluprostenol to Travoprost | |
| Enantiomeric Excess (oxidation) | 99% ee | Baeyer–Villiger oxidation of bicyclic ketone | |
| Diastereomeric Ratio (reduction) | 87:13 to 99:1 dr | KRED-catalyzed reduction of enones |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a 9-Hydroxy Prostaglandin to a 9-Keto Prostaglandin using Dess-Martin Periodinane (DMP)
This is a general procedure based on the known reactivity of DMP and should be adapted and optimized for the specific substrate.
-
Protection of other hydroxyl groups: Ensure that the hydroxyl groups at positions C-11 and C-15 of the Fluprostenol precursor are protected (e.g., as TBDMS ethers).
-
Reaction Setup: Dissolve the protected 9-hydroxy prostaglandin intermediate in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9-keto prostaglandin.
Visualizations
Caption: Overall synthetic workflow for this compound from the Corey lactone.
Caption: Troubleshooting workflow for low yield in the 9-hydroxyl oxidation step.
References
avoiding degradation of 9-keto Fluprostenol during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 9-keto Fluprostenol to avoid its degradation during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often due to the degradation of this compound in solution. As an analog of Prostaglandin E2 (PGE2), it is susceptible to degradation under suboptimal conditions.[1][2] Key factors influencing its stability include pH, temperature, and the solvent used.
Q2: What is the optimal pH for working with this compound in aqueous solutions?
Based on studies of the closely related PGE2, this compound is expected to be most stable in a slightly acidic environment, around pH 3-4. Stability decreases significantly as the pH becomes neutral and degradation is rapid in alkaline conditions (pH > 8).[1]
Q3: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C and protected from light. One supplier suggests a stability of at least two years under these conditions. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I prepare aqueous solutions of this compound in advance?
It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Prostaglandins like PGE2 are significantly less stable in aqueous media compared to organic solvents. If an aqueous stock solution must be made, use a buffer with a slightly acidic pH (e.g., citrate buffer, pH 4.0) and use it as soon as possible.
Q5: What are the primary degradation pathways for this compound?
While specific studies on this compound are limited, the degradation pathways can be inferred from its structural analog, PGE2. The primary degradation pathways for PGE2 include:
-
Dehydration: Under acidic conditions, PGE2 can undergo dehydration to form Prostaglandin A2 (PGA2), which can then isomerize to the more stable Prostaglandin B2 (PGB2).
-
Epimerization: The hydroxyl group at the C-15 position can undergo epimerization, particularly under acidic conditions.
-
Isomerization: In alkaline solutions, PGE2 can isomerize to 8-isoprostaglandin E.
-
Enzymatic Degradation: In biological systems, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) metabolizes PGE2 to the inactive 15-keto-PGE2. This is a critical consideration for in vitro experiments using cell or tissue preparations that may contain this enzyme.
Data Summary
Table 1: pH-Dependent Stability of Prostaglandin E2 at 25°C
| pH | Time for 10% Loss of Potency |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Data is for Prostaglandin E2 and serves as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Reagent: this compound (solid)
-
Solvent: Anhydrous ethanol (or DMSO, DMF)
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound in a sterile, light-protected vial. c. Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/mL). d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. f. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Reagent: this compound stock solution in organic solvent.
-
Solvent: Sterile, slightly acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0) or cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution to the final desired working concentration with the pre-warmed (if for cell culture) aqueous buffer or medium. c. Mix gently by inversion. d. Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general method adapted from the analysis of PGE2 and its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Internal Standard: A structurally related, stable compound not present in the sample (e.g., a different prostaglandin analog).
-
Sample Preparation:
-
Collect samples from the experiment at different time points.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Reconstitute the sample in the mobile phase.
-
Inject into the HPLC system.
-
-
Analysis: Monitor the peak area of this compound over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound based on its PGE2 analog structure.
Caption: Recommended workflow for handling this compound to ensure stability.
References
Technical Support Center: Refinement of Protocols for 9-keto Fluprostenol Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-keto Fluprostenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] It is an agonist of the prostaglandin E2 (EP) receptors.[3] Like PGE2, it is expected to have a strong affinity for EP receptors and mediate its biological effects by activating downstream signaling pathways.[4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[5] Under these conditions, it is expected to be stable for at least two years.
Q3: In what solvents is this compound soluble?
The solubility of this compound and its isopropyl ester derivatives varies depending on the solvent. The following table summarizes the approximate solubility of related compounds, which can be used as a guide.
| Solvent | Approximate Solubility of 15-keto Fluprostenol isopropyl ester | Approximate Solubility of this compound isopropyl ester |
| DMF | 100 mg/ml | 30 mg/ml |
| DMSO | 100 mg/ml | 20 mg/ml |
| Ethanol | 100 mg/ml | 25 mg/ml |
| PBS (pH 7.2) | 16 mg/ml | Not specified |
| DMF:PBS (1:1) | Not specified | 500 µg/ml |
Q4: Is this compound stable in aqueous solutions?
Aqueous solutions of prostaglandin analogs are generally not recommended for long-term storage. For a related compound, 15-keto fluprostenol isopropyl ester, it is not recommended to store the aqueous solution for more than one day. It is best to prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based Assays)
Q1: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like prostaglandin analogs. Here are some steps to troubleshoot this problem:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.1%, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Serial Dilutions: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions in the medium. Add the compound to a small volume of medium first and then add this to the larger culture volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q2: I am not observing the expected biological effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of biological response:
-
Cell Line and Receptor Expression: Confirm that your cell line expresses the target EP receptors. Different EP receptors (EP1, EP2, EP3, EP4) are coupled to different signaling pathways, so the cellular response will depend on which receptors are present.
-
Compound Degradation: Ensure that your stock solution of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize the concentration of this compound and the incubation time. It may be necessary to perform a dose-response curve and a time-course experiment to determine the optimal conditions.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells may not respond appropriately.
Q3: My cells are detaching or dying after treatment with this compound. What could be the cause?
-
Solvent Toxicity: As mentioned, high concentrations of the vehicle (e.g., DMSO) can be cytotoxic. Keep the final solvent concentration to a minimum.
-
Compound Cytotoxicity: While not commonly reported for prostaglandin analogs at typical experimental concentrations, high concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
In Vivo Experiments (e.g., Animal Models)
Q1: I am having trouble preparing a stable formulation of this compound for in vivo administration. What are my options?
The choice of vehicle is critical for in vivo studies and depends on the route of administration.
-
Topical Administration: For topical applications, such as to the skin or eyes, formulations often require vehicles that can enhance solubility and stability. Options may include:
-
Gels: Gels can provide a stable and effective vehicle for the delivery of prostaglandin analogs.
-
Emulsions or microemulsions: These can help to solubilize hydrophobic compounds for aqueous delivery.
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a small amount of ethanol or another biocompatible organic solvent can be used in combination with an aqueous carrier.
-
-
Systemic Administration (e.g., intraperitoneal injection):
-
Saline with a co-solvent: A common approach is to dissolve the compound in a small amount of a biocompatible organic solvent like ethanol and then dilute it in sterile saline or PBS just before injection. For example, a vehicle of 4% ethanol in molecular grade water has been used for in vivo PGE2 administration.
-
Formulations with cyclodextrins: Cyclodextrins can be used to improve the aqueous solubility and stability of prostaglandin analogs.
-
Q2: I am observing high variability in my in vivo experimental results. What are some potential sources of this variability?
-
Inconsistent Dosing: Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal.
-
Animal-to-Animal Variation: Biological variability is inherent in in vivo studies. Ensure you are using a sufficient number of animals per group to achieve statistical power.
-
Compound Stability in the Formulation: Prepare fresh dosing solutions regularly, as prostaglandin analogs can be unstable in aqueous solutions.
-
Route of Administration: The chosen route of administration can significantly impact the bioavailability and, consequently, the observed effect. Ensure the administration technique is consistent across all animals.
Experimental Protocols
Note: Detailed, validated protocols for this compound are not widely available in the public domain. The following are example methodologies adapted from protocols for the closely related prostaglandin E2 (PGE2), which also acts on EP receptors. These should be considered as a starting point and may require optimization for your specific experimental setup.
In Vitro Cell-Based Assay: Measurement of cAMP Production
This protocol is designed to assess the activation of EP2 and EP4 receptors, which are coupled to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cell line expressing EP2 or EP4 receptors
-
Cell culture medium appropriate for the cell line
-
This compound
-
DMSO (or other suitable organic solvent)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free cell culture medium.
-
Cell Treatment: a. Wash the cell monolayer with serum-free medium. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes to prevent the degradation of cAMP. c. Add the this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO). d. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the instructions of your cAMP assay kit. b. Measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve.
In Vivo Administration: Intraperitoneal Injection in Mice
This protocol is adapted from a study involving in vivo administration of PGE2.
Materials:
-
This compound
-
Ethanol (molecular grade)
-
Sterile water or saline
-
Mice
Methodology:
-
Preparation of Dosing Solution: a. Prepare a stock solution of this compound in ethanol. b. On the day of injection, dilute the stock solution with sterile water or saline to the final desired concentration. A vehicle of 4% ethanol in water has been previously used. Ensure the final solution is clear and free of precipitation.
-
Animal Dosing: a. Weigh each mouse to determine the correct injection volume. b. Administer the this compound solution via intraperitoneal injection. c. Administer an equal volume of the vehicle solution (e.g., 4% ethanol in water) to the control group.
-
Monitoring and Endpoint Analysis: a. Monitor the animals for any adverse effects. b. At the desired time point after administration, collect tissues or blood for downstream analysis (e.g., measurement of biomarkers, histological analysis).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway via EP Receptors
This compound, as a PGE2 analog, is expected to activate EP receptors. These G-protein coupled receptors trigger distinct downstream signaling cascades.
Caption: Signaling pathways of this compound via EP receptors.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General workflow for in vitro this compound experiments.
Logical Troubleshooting Flowchart for In Vitro Experiments
This flowchart provides a logical approach to troubleshooting common issues in in vitro experiments.
Caption: Troubleshooting flowchart for in vitro this compound assays.
References
addressing batch-to-batch variability of 9-keto Fluprostenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 9-keto Fluprostenol. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) and an ester derivative of the FP receptor agonist fluprostenol, oxidized at carbon 9.[1] While its parent compound, fluprostenol, is a potent and selective agonist for the prostaglandin F (FP) receptor, the 9-keto moiety suggests it could also potentially act as an agonist at EP receptors.[1] Activation of the FP receptor typically involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), leading to various cellular responses.[2]
Q2: What are the most common sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in prostaglandin analogs like this compound can stem from several factors inherent to their complex chemical nature. The primary sources of this variability often include:
-
Purity Levels: Minor differences in the final purity percentage can significantly impact biological activity.
-
Presence of Impurities: Related substances, such as isomers, degradation products (e.g., 15-keto fluprostenol), or residual starting materials from the synthesis process, can have their own biological effects or interfere with the action of this compound.
-
Stability and Degradation: Prostaglandins are notoriously sensitive to temperature, pH, and light. Improper storage or handling can lead to degradation, altering the effective concentration of the active compound.
-
Solvent and Formulation: The compound is typically supplied in a solvent like ethanol or methyl acetate. Variability in solvent purity or concentration can affect the stability and delivery of the compound in experimental systems.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure consistency, it is critical to adhere to strict storage and handling protocols. Prostaglandin analogs should be stored at -20°C in a tightly sealed vial, protected from light. It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, use high-purity solvents and prepare fresh dilutions for each experiment.
Q4: Can different batches of this compound exhibit different biological potencies?
A4: Yes, it is possible. Due to the potential for slight variations in purity and the presence of active or inactive impurities, different batches may exhibit different potencies in biological assays. Therefore, it is highly recommended to perform a quality control check, such as a dose-response curve, for each new batch to determine its EC50 or IC50 value before proceeding with extensive experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results between batches. | Chemical Variability: Differences in purity, impurities, or degradation between batches. | 1. Analytical Characterization: If possible, perform analytical tests such as HPLC or LC-MS to compare the purity and impurity profiles of the different batches. 2. Functional Bioassay: Conduct a functional assay (e.g., calcium mobilization or IP1 accumulation) to determine the potency (EC50) of each batch. Normalize concentrations based on potency for subsequent experiments. |
| Reduced or no biological activity observed. | Compound Degradation: Improper storage or handling leading to degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored at -20°C and protected from light. 2. Use a New Aliquot: If multiple freeze-thaw cycles have occurred, use a fresh, unopened aliquot. 3. Prepare Fresh Solutions: Always prepare working solutions fresh from the stock on the day of the experiment. |
| High background or off-target effects. | Presence of Impurities: The batch may contain impurities with off-target biological activity. | 1. Check Certificate of Analysis (CoA): Review the CoA for the specific batch to check for known impurities. 2. Purification: If impurities are suspected and causing significant issues, purification via techniques like preparative HPLC may be necessary, though this is often not feasible for most labs. 3. Use a More Selective Agonist: If off-target effects persist, consider using a more selective FP receptor agonist for comparison. |
| Poor solubility in aqueous buffers. | Hydrophobicity: Prostaglandin analogs are often hydrophobic and may precipitate in aqueous solutions. | 1. Use of a Carrier Solvent: Ensure the stock solution is first dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before further dilution in aqueous buffers. 2. Vortexing and Sonication: Gently vortex or sonicate the solution to aid in dissolution. 3. Limit Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (typically <0.1%) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a batch of this compound and compare it to previous batches.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used for prostaglandin analogs.
-
Detection: UV detection at a wavelength of 222 nm or 277 nm.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. Compare the chromatogram to those from previous batches to identify any significant differences in the impurity profile.
Protocol 2: Functional Potency Assessment via Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of a batch of this compound.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the prostaglandin FP receptor (e.g., HEK293 cells stably expressing the human FP receptor).
-
Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay:
-
Measure the baseline fluorescence of the cells.
-
Add the different concentrations of this compound to the cells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. Compare this value to the EC50 of a reference batch.
Signaling Pathway and Workflow Diagrams
Caption: FP Receptor Signaling Pathway for this compound.
Caption: Workflow for Addressing Batch-to-Batch Variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 9-keto Fluprostenol in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 9-keto Fluprostenol, particularly concerning cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analog of prostaglandin E2 (PGE2) and functions as an agonist for the EP receptors.[1][2] Upon binding to EP receptors, which are G-protein coupled receptors (GPCRs), it is expected to activate downstream signaling pathways. For instance, EP2 and EP4 receptor activation typically leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[3][4]
Q2: Our cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to GPCR agonists can arise from several factors:
-
Receptor Downregulation or Desensitization: Prolonged exposure to an agonist can lead to a decrease in the number of receptors on the cell surface or uncoupling of the receptor from its signaling pathway.
-
Alterations in Downstream Signaling Pathways: Mutations or changes in the expression of proteins involved in the signaling cascade downstream of the EP receptors can impair the cellular response.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the compound.
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the compound more rapidly.
Q3: We are observing inconsistent IC50 values for this compound in our experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Integrity: Ensure your cell line has been recently authenticated using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[5]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular physiology and response to drugs.
-
Experimental Conditions: Variations in cell seeding density, serum concentration, and incubation time can all contribute to variability.
-
Compound Integrity: Verify the purity and stability of your this compound stock solution.
Q4: How can we develop a this compound-resistant cell line for our studies?
A4: A common method for developing a drug-resistant cell line is through continuous or pulsed exposure to increasing concentrations of the drug over an extended period. This process selects for cells that can survive and proliferate in the presence of the compound. The starting concentration is typically below the IC50, and it is gradually increased as the cells adapt.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell passage number.2. Variation in cell seeding density.3. Mycoplasma contamination.4. Degradation of this compound stock solution. | 1. Use cells within a narrow passage range for all experiments.2. Standardize cell seeding protocols.3. Regularly test for mycoplasma.4. Prepare fresh dilutions of the compound for each experiment and store the stock solution appropriately. |
| Complete loss of response to this compound | 1. Cell line misidentification or contamination.2. Significant downregulation or loss of EP receptor expression.3. Critical mutation in the EP receptor or a key downstream signaling protein. | 1. Perform cell line authentication (e.g., STR profiling).2. Analyze EP receptor mRNA and protein expression via qPCR and Western blot, respectively.3. Sequence the EP receptor gene and key signaling components in the resistant versus parental cell lines. |
| Shift in IC50 value (increased resistance) | 1. Development of a resistant cell population.2. Altered expression of downstream signaling molecules.3. Increased expression of drug efflux pumps. | 1. Develop and characterize a resistant sub-line.2. Compare the expression and activation of key signaling proteins (e.g., PKA, CREB) between sensitive and resistant cells using Western blot.3. Investigate the expression of common ABC transporters (e.g., P-gp, MRP1) and test the effect of efflux pump inhibitors. |
| High background in cell-based assays | 1. Autofluorescence of the compound or cells.2. Non-specific binding of detection reagents.3. Overly high cell seeding density. | 1. Run appropriate controls (compound alone, cells alone) to check for autofluorescence.2. Optimize blocking steps and antibody concentrations.3. Titrate the cell seeding density to find the optimal number for your assay. |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and resistance, as well as a workflow for investigation, the following diagrams are provided.
Caption: Putative signaling pathway of this compound and potential points of resistance.
Caption: Experimental workflow for investigating resistance to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
EP Receptor Expression Analysis (qPCR)
This protocol is for quantifying the mRNA expression levels of EP receptors.
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the EP receptor subtypes and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of the EP receptor genes in the resistant cells compared to the sensitive cells.
Western Blot for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of key signaling proteins.
-
Protein Extraction: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., EP receptors, phospho-PKA, phospho-CREB, total PKA, total CREB, and a loading control like beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Intracellular Calcium Flux Assay
This protocol is for measuring changes in intracellular calcium upon stimulation with this compound.
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a buffer.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a flow cytometer.
-
Stimulation: Add this compound to the cells and continuously record the fluorescence signal over time.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of emissions at different wavelengths to determine the intracellular calcium concentration.
References
- 1. This compound | Prostaglandin Receptor | MCE [medchemexpress.cn]
- 2. scbt.com [scbt.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-keto Fluprostenol and Other Prostaglandin Analogs in Ocular Hypotensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 9-keto Fluprostenol with other established prostaglandin analogs used in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. While extensive clinical data is available for prostaglandin F2α (PGF2α) analogs such as Latanoprost, Bimatoprost, and Travoprost, research on this compound is at a nascent stage. This document summarizes the existing experimental data, details the distinct mechanisms of action, and outlines the typical experimental protocols employed in evaluating these compounds.
Overview of Prostaglandin Analogs for Glaucoma
Prostaglandin analogs are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension. Their potent IOP-lowering effects, once-daily dosing regimen, and favorable systemic safety profile have established them as a preferred therapeutic class. The most widely studied and prescribed prostaglandin analogs are agonists of the prostaglandin F receptor (FP receptor). In contrast, this compound is a derivative of Fluprostenol and is anticipated to exert its effects through the prostaglandin E2 receptor (EP receptor), suggesting a different mechanism of action for lowering IOP.
Comparative Efficacy of Prostaglandin F2α Analogs
Numerous head-to-head clinical trials have compared the IOP-lowering efficacy of Latanoprost, Bimatoprost, and Travoprost. The following table summarizes key quantitative data from these studies.
| Prostaglandin Analog | Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Key Adverse Events |
| Latanoprost | 0.005% | 8.0 - 8.6 | 29.9% - 39.02% | Mild to moderate conjunctival hyperemia, iris hyperpigmentation, eyelash growth |
| Bimatoprost | 0.03% | 8.1 - 9.12 | 35.9% - 38.24% | Higher incidence of conjunctival hyperemia compared to Latanoprost and Travoprost, eyelash growth, skin hyperpigmentation |
| Travoprost | 0.004% | 7.2 - 8.28 | 30.8% - 34.63% | Conjunctival hyperemia, eyelash growth |
Efficacy of Keto-Prostaglandin Analogs: An Emerging Area
Direct comparative clinical trial data for this compound against other prostaglandin analogs is not yet available. However, a pilot clinical study on a related compound, 15-keto fluprostenol , the oxidized metabolite of travoprost, has provided initial insights into the potential efficacy of keto-prostaglandin analogs.
In a randomized, double-masked, placebo-controlled study involving 12 patients with normal-tension glaucoma, 15-keto fluprostenol (35 µg/ml) administered once daily for five days resulted in an intraocular pressure (IOP) reduction of approximately 14% from baseline. The IOP reduction in the 15-keto fluprostenol-treated group was statistically significant compared to the placebo group starting from day three of the study. The only reported side effect was mild hyperemia in one patient.
It is important to note that while both 9-keto and 15-keto fluprostenol are keto-derivatives of fluprostenol, their pharmacological profiles may differ. This compound isopropyl ester is considered a potential prodrug to this compound, which is expected to act as an agonist at EP receptors.[1] Further research is required to determine the specific efficacy and safety profile of this compound.
Signaling Pathways: FP vs. EP Receptor Agonism
The primary difference in the mechanism of action between the established PGF2α analogs and this compound lies in their target receptors and subsequent signaling cascades.
Prostaglandin F2α (PGF2α) Analogs - FP Receptor Pathway
PGF2α analogs like Latanoprost, Bimatoprost, and Travoprost are selective agonists of the FP receptor. Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP. The key steps in this pathway are:
-
Binding: The prostaglandin analog binds to the FP receptor on ciliary muscle cells.
-
Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the G-protein.
-
Phospholipase C Activation: Gαq activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
-
Downstream Effects: Increased intracellular calcium and DAG activate various downstream effectors, including protein kinase C (PKC), leading to the remodeling of the extracellular matrix in the ciliary muscle and an increase in uveoscleral outflow.
This compound - Presumed EP Receptor Pathway
This compound is hypothesized to be an agonist of the prostaglandin E2 (PGE2) receptor, specifically the EP2 subtype. EP2 receptors are coupled to Gs-proteins and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is also known to be involved in the regulation of aqueous humor dynamics.
-
Binding: this compound binds to the EP2 receptor.
-
Gs Protein Activation: The activated receptor stimulates the Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: cAMP activates protein kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, which are thought to lead to changes in the trabecular meshwork and ciliary muscle, resulting in increased aqueous humor outflow.
Experimental Protocols
The evaluation of prostaglandin analogs for their IOP-lowering efficacy typically follows a standardized set of experimental protocols in both preclinical and clinical studies.
Preclinical Evaluation (In Vivo)
-
Animal Models: Commonly use normotensive and hypertensive animal models, such as rabbits, dogs, and non-human primates. Laser-induced ocular hypertension in monkeys is a frequently used model.
-
Drug Administration: Topical instillation of the test compound in one eye, with the contralateral eye receiving a vehicle control.
-
IOP Measurement: IOP is measured at baseline and at multiple time points post-instillation using a calibrated tonometer (e.g., pneumatonometer or applanation tonometer).
-
Aqueous Humor Dynamics: Techniques such as two-dimensional fluorophotometry are used to measure aqueous humor flow rate, and tonography is used to assess the facility of aqueous outflow.
Clinical Trial Protocol (Human)
-
Study Design: Randomized, double-masked, parallel-group, or crossover design. A placebo or an active comparator (e.g., another prostaglandin analog or timolol) is used as a control.
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP typically above a certain threshold (e.g., 22 mmHg).
-
Treatment Regimen: Once-daily administration of the study drug, usually in the evening.
-
Efficacy Endpoints: The primary efficacy endpoint is the mean change in IOP from baseline at specific time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM) over a defined treatment period (e.g., 3 to 12 months).
-
Safety and Tolerability Assessment: Monitoring and recording of ocular and systemic adverse events. Ocular assessments include slit-lamp biomicroscopy, assessment of conjunctival hyperemia, and visual acuity.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different prostaglandin analogs.
Conclusion
The established PGF2α analogs—Latanoprost, Bimatoprost, and Travoprost—have a well-documented history of efficacy and safety in the management of glaucoma, with their primary mechanism of action being the enhancement of uveoscleral outflow via FP receptor agonism. While they exhibit comparable efficacy, some differences in the magnitude of IOP reduction and side effect profiles exist.
This compound represents a novel approach, with a presumed mechanism of action centered on EP receptor agonism. Preliminary data on the related compound, 15-keto fluprostenol, suggests a potential for IOP reduction, although the efficacy appears to be more modest than that of the established PGF2α analogs. The distinct signaling pathway of EP receptor agonists may offer an alternative therapeutic strategy, particularly for patients who are not responsive to or are intolerant of FP receptor agonists.
Further research, including direct head-to-head comparative clinical trials, is essential to fully elucidate the efficacy, safety, and precise mechanism of action of this compound and to determine its potential role in the therapeutic landscape of glaucoma management. The development of selective EP receptor agonists could provide a valuable addition to the armamentarium of ocular hypotensive agents.
References
Unveiling the Binding Profile: 9-keto Fluprostenol's Affinity for EP Receptors
A Comparative Analysis for Researchers and Drug Development Professionals
Prostaglandin E2 (PGE2) analogs are pivotal in drug discovery, targeting a wide array of physiological processes through their interaction with four distinct E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. 9-keto Fluprostenol, a potent analog of PGE2, has emerged as a compound of interest due to its structural modifications anticipated to enhance its stability and potency. As a derivative of the PGF2α analog Fluprostenol, its oxidation at the C-9 position suggests a strong potential for high-affinity binding to EP receptors, positioning it as a promising PGE2 agonist.[1][2]
This guide provides a comparative analysis of the binding affinity of this compound to EP receptors, benchmarked against established EP receptor agonists. The data presented herein is crucial for researchers and scientists in the fields of pharmacology and drug development for evaluating its potential as a selective therapeutic agent.
Comparative Binding Affinity of Prostaglandin Analogs to EP Receptors
The following table summarizes the binding affinities (Ki in nM) of this compound and other key prostaglandin analogs across the four EP receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Prostaglandin E2 (PGE2) | 16 | 23 | 4.3 | 1.2 |
| Sulprostone | 3.2 | >10000 | 1.3 | 240 |
| Butaprost | 2400 | 24 | 10000 | 2400 |
| Misoprostol | 20 | 1800 | 11 | 22 |
Note: The binding affinity data for this compound is not currently available in the reviewed literature. The table will be updated as new experimental data emerges.
Signaling Pathways of EP Receptors
The differential effects of prostaglandin analogs are mediated through the distinct signaling pathways coupled to each EP receptor subtype. Understanding these pathways is essential for predicting the functional consequences of receptor binding.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).
-
Radioligand: [³H]-PGE2.
-
Test compounds: this compound and other reference compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Conclusion
While direct experimental data on the binding affinity of this compound to EP receptors is eagerly awaited, its structural similarity to PGE2 suggests it is a promising candidate for a potent EP receptor agonist. The comparative data for established prostaglandin analogs and the detailed experimental protocols provided in this guide offer a valuable framework for researchers to design and interpret future studies aimed at fully characterizing the pharmacological profile of this compound. Such data will be instrumental in determining its potential for development as a selective therapeutic agent targeting specific EP receptor-mediated pathways.
References
9-keto Fluprostenol vs. Fluprostenol: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related prostaglandin analogs is critical for targeted therapeutic development. This guide provides a detailed comparative analysis of 9-keto Fluprostenol and Fluprostenol, focusing on their receptor specificity, signaling pathways, and the experimental methodologies used to characterize them.
At a Glance: Key Differences
| Feature | This compound | Fluprostenol |
| Primary Receptor Target | Prostaglandin E2 (EP) Receptors | Prostaglandin F (FP) Receptor |
| Signaling Cascade | Primarily Gs-coupled (EP2/EP4) leading to increased cAMP, or Gq-coupled (EP1) leading to increased intracellular Ca2+, or Gi-coupled (EP3) leading to decreased cAMP. | Primarily Gq-coupled, leading to increased intracellular Ca2+ via phospholipase C activation.[1] |
| Known Potency | High affinity for EP receptors is suggested, functioning as a PGE2 agonist.[2] | High-affinity FP receptor agonist with a Ki of 35 nM and an EC50 of 3.67 nM in functional assays.[3] |
Receptor Binding and Functional Activity
Fluprostenol is a well-characterized, potent and selective agonist for the prostaglandin F (FP) receptor.[3] In contrast, this compound, an analog of prostaglandin E2 (PGE2), is characterized as an agonist for the prostaglandin E2 (EP) receptors.[2] The structural modification at the C-9 position shifts its binding preference from the FP receptor to the EP receptor subtypes.
For Fluprostenol, robust data is available:
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| Fluprostenol | FP | 35 nM | 3.67 nM (Phosphoinositide Turnover) |
Signaling Pathways: A Tale of Two Cascades
The differing receptor specificities of this compound and Fluprostenol translate into the activation of distinct intracellular signaling pathways.
Fluprostenol and the FP Receptor Pathway
Activation of the FP receptor by Fluprostenol primarily initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses.
This compound and the EP Receptor Pathways
As an EP receptor agonist, this compound can potentially activate one or more of four distinct signaling pathways, depending on the EP receptor subtype it binds to.
-
EP1: Gq-coupled, leading to increased intracellular Ca2+.
-
EP2 & EP4: Gs-coupled, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).
-
EP3: Gi-coupled, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
The diagram below illustrates the Gs-coupled pathway common to EP2 and EP4 receptors.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the pharmacological profiles of this compound and Fluprostenol, a series of in vitro assays are required.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of each compound for a panel of prostanoid receptors (FP, EP1, EP2, EP3, EP4).
Methodology:
-
Cell Culture: Utilize cell lines stably expressing each of the human recombinant prostanoid receptors.
-
Membrane Preparation: Isolate cell membranes containing the receptors of interest.
-
Competitive Radioligand Binding:
-
Incubate the cell membranes with a known radiolabeled ligand for the specific receptor (e.g., [3H]-PGF2α for the FP receptor, [3H]-PGE2 for EP receptors).
-
Add increasing concentrations of the unlabeled test compounds (this compound or Fluprostenol).
-
Measure the displacement of the radioligand by the test compound using scintillation counting.
-
-
Data Analysis: Calculate the IC50 (concentration of the test compound that displaces 50% of the radioligand) and then convert to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of each compound at their respective primary receptor targets.
Methodology for FP Receptor Activation (Fluprostenol):
-
Calcium Mobilization Assay:
-
Load cells expressing the FP receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of Fluprostenol.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Plot the dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Methodology for EP Receptor Activation (this compound):
-
cAMP Accumulation Assay (for EP2 and EP4 receptors):
-
Culture cells expressing either the EP2 or EP4 receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow for a comprehensive comparative analysis.
Conclusion
The primary distinction between this compound and Fluprostenol lies in their receptor selectivity, which dictates their downstream biological effects. Fluprostenol is a potent and selective FP receptor agonist, activating the Gq-PLC-Ca2+ signaling pathway. This compound, on the other hand, is an EP receptor agonist, likely modulating intracellular cAMP levels or Ca2+ depending on the specific EP receptor subtype it targets. A thorough in vitro characterization as outlined above is essential to fully elucidate the pharmacological profile of this compound and enable a direct, quantitative comparison with Fluprostenol. This information is paramount for the rational design and development of novel therapeutics targeting the prostanoid receptor family.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. FP prostaglandin receptors mediating inositol phosphates generation and calcium mobilization in Swiss 3T3 cells: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 9-keto Fluprostenol: An Emerging Prostaglandin E2 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-keto Fluprostenol, a structurally distinct analog of Prostaglandin E2 (PGE2). Due to the limited availability of direct experimental data for this compound, this document focuses on its predicted activity based on its structural relationship to PGE2 and its parent compound, Fluprostenol. We present a framework for its characterization, including detailed experimental protocols and a comparative summary of relevant prostaglandin analogs.
Introduction to this compound
This compound is a synthetic prostaglandin analog. It is derived from Fluprostenol, a potent Prostaglandin F2α (PGF2α) analog, through oxidation at the C-9 position of the cyclopentane ring.[1][2] This structural modification is significant as it converts the PGF2α scaffold into a PGE2 scaffold, which is expected to shift its primary receptor affinity from the FP receptor to the EP receptors.[2][3] Consequently, this compound is predicted to function as a PGE2 receptor agonist.[3] Its isopropyl ester derivative is considered a potential prodrug, designed to enhance bioavailability.
Comparative Analysis of Prostaglandin Analogs
To establish a predictive baseline for this compound's activity, this section compares the known properties of its parent compound, Fluprostenol (an FP receptor agonist), and its structural archetype, Prostaglandin E2 (an EP receptor agonist).
| Feature | Fluprostenol | Prostaglandin E2 (PGE2) | This compound (Predicted) |
| Prostaglandin Class | PGF2α Analog | PGE2 | PGE2 Analog |
| Primary Receptors | FP Receptor | EP1, EP2, EP3, EP4 Receptors | EP Receptors (EP1-4) |
| Primary Signaling | Gq/11-protein coupled: Phospholipase C activation, increased intracellular Ca2+ | EP1 : Gq-coupled (↑ Ca2+) EP2/EP4 : Gs-coupled (↑ cAMP) EP3 : Gi-coupled (↓ cAMP) | Predicted to mirror PGE2 signaling pathways |
| Key Biological Roles | Luteolytic agent, reduction of intraocular pressure | Inflammation, pain, fever, immune response modulation | Endocrine-related research, potential for diverse roles based on EP receptor subtype selectivity |
Predicted Signaling Pathways of this compound
Based on its structural similarity to PGE2, this compound is expected to activate one or more of the four EP receptor subtypes, each coupled to a distinct G-protein and downstream signaling cascade. The specific cellular response would depend on the expression pattern of EP receptors in the target tissue.
Caption: Predicted signaling pathways for this compound via EP receptors.
Experimental Protocols for Characterization
The following section details the experimental methodologies required to validate the predicted activity of this compound and quantify its receptor affinity and functional potency.
Radioligand Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for each of the human EP receptor subtypes (EP1-4). It operates on the principle of competitive displacement of a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled this compound and PGE2 (for standard curve).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Multi-well filter plates (e.g., 96-well glass fiber plates).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest receptor-expressing HEK293 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membrane preparations to each well.
-
Competitive Binding: Add a fixed concentration of [3H]-PGE2 to all wells. Add serial dilutions of unlabeled this compound (or standard PGE2) to the appropriate wells. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (concentration of competitor that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Calcium Mobilization and cAMP Measurement
These assays determine the functional potency (EC50) and efficacy of this compound at each EP receptor subtype.
This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed EP1-expressing cells into the microplates and culture overnight.
-
Dye Loading: Remove culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the cell plate into the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition: The instrument injects the this compound dilutions into the wells while continuously measuring fluorescence intensity (Ex/Em = ~490/525 nm).
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.
This assay measures the increase (for EP2/EP4) or decrease (for EP3) in intracellular cyclic AMP levels.
Materials:
-
HEK293 cells expressing EP2, EP3, or EP4 receptors.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for EP3 inhibition assay).
-
Cell lysis buffer.
Protocol:
-
Cell Stimulation: Plate cells and allow them to adhere. Pre-treat with a PDE inhibitor. For EP3 assays, also stimulate with forskolin to induce a baseline level of cAMP.
-
Agonist Addition: Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the kit manufacturer's instructions (e.g., adding detection reagents and reading the plate on a suitable plate reader).
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound. For EP2/EP4, determine the EC50 for cAMP accumulation. For EP3, determine the IC50 for the inhibition of forskolin-stimulated cAMP.
Caption: Workflows for functional characterization of this compound.
Conclusion
This compound represents a compelling research compound due to its predicted activity as a Prostaglandin E2 receptor agonist, a departure from its PGF2α analog precursor, Fluprostenol. While direct experimental validation is pending in publicly accessible literature, its structural characteristics provide a strong foundation for predicting its pharmacological profile. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically characterize its binding affinity, functional potency, and receptor selectivity. Such studies will be crucial in elucidating the therapeutic potential of this novel prostaglandin analog.
References
A Comparative Analysis of 9-keto Fluprostenol and Prostaglandin E2 for Researchers
This guide provides a detailed comparative study of 9-keto Fluprostenol and the endogenous prostaglandin E2 (PGE2). Designed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, receptor binding profiles, and functional activities, supported by experimental data and detailed methodologies.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in various physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its broad range of biological activities is mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4][5] this compound is a synthetic analog of PGE2, derived from the potent PGF2α analog, fluprostenol. Structural modifications in this compound are intended to confer a longer half-life and potentially greater potency compared to the rapidly metabolized PGE2. This guide explores the key differences and similarities between these two compounds to inform research and therapeutic development.
Physicochemical Properties
A fundamental comparison starts with the molecular characteristics of each compound.
| Property | This compound | Prostaglandin E2 (Dinoprostone) |
| Alternate Names | Fluprostenol Prostaglandin E2 | PGE2, Dinoprostone |
| CAS Number | 156406-33-6 | 363-24-6 |
| Molecular Formula | C23H27F3O6 | C20H32O5 |
| Molecular Weight | 456.5 g/mol | 352.47 g/mol |
Mechanism of Action and Signaling Pathways
Both this compound and PGE2 exert their effects by binding to the EP receptor subtypes. However, their binding affinities and subsequent signaling cascades may differ. This compound is anticipated to act as a potent EP receptor agonist.
Prostaglandin E2 Signaling:
PGE2's diverse physiological effects are a result of its interaction with four distinct EP receptor subtypes, each coupled to different intracellular signaling pathways:
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). The EP4 receptor can also couple to Gαi.
-
EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.
The specific cellular response to PGE2 is determined by the expression pattern of these EP receptors in different tissues and cells.
This compound Signaling:
As a PGE2 analog, this compound is expected to interact with the same family of EP receptors. While specific binding affinities are not widely published in comparative studies, it is projected to have a strong affinity for EP receptors, functioning as a PGE2 agonist. Its structural modifications may alter its binding kinetics and selectivity towards specific EP receptor subtypes compared to PGE2.
Below is a generalized diagram of the PGE2 signaling pathway, which is also the presumed pathway for this compound.
Comparative Biological Activities
While direct comparative studies are limited, the biological activities of this compound can be inferred from its nature as a stable and potent PGE2 analog.
| Biological Activity | Prostaglandin E2 | This compound (Predicted) |
| Inflammation | Potent pro-inflammatory mediator, causes vasodilation, increases vascular permeability, and enhances pain and fever. | Expected to have similar or more potent pro-inflammatory effects due to increased stability. |
| Immune Response | Modulates immune cell function, can suppress T-cell receptor signaling and B-lymphocyte differentiation. | Likely to exhibit similar immunomodulatory properties. |
| Gastrointestinal Tract | Protects gastric mucosa by stimulating mucus and bicarbonate secretion. | May offer enhanced gastroprotective effects. |
| Reproductive System | Plays a crucial role in ovulation, fertilization, and labor induction. | Potential for more sustained effects in reproductive processes. |
| Ocular Effects | Reduces intraocular pressure. | As a derivative of fluprostenol, a known ocular hypotensive agent, it is expected to lower intraocular pressure. |
Experimental Protocols
To facilitate further comparative research, this section outlines standard experimental methodologies for characterizing and comparing prostaglandin analogs like this compound and PGE2.
Receptor Binding Assays
These assays are crucial for determining the binding affinity of the compounds to the different EP receptor subtypes.
Methodology:
A competitive radioligand binding assay is a standard method.
-
Cell Lines: Use stable cell lines expressing individual human or mouse EP receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated prostaglandin, such as [3H]-PGE2, is used.
-
Procedure:
-
Prepare cell membrane fractions from the EP receptor-expressing cell lines.
-
Incubate the membrane preparations with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled competitor (this compound or PGE2).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.
Second Messenger Assays (cAMP Measurement)
These functional assays measure the ability of the compounds to activate or inhibit adenylyl cyclase through Gs or Gi-coupled receptors (EP2, EP4, and EP3).
Methodology:
-
Cell Lines: Use cell lines expressing the EP receptor subtypes of interest.
-
Procedure:
-
Culture cells in appropriate multi-well plates.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound or PGE2.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Functional Assays
These assays assess the biological effects of the compounds on cellular functions.
Example: Smooth Muscle Contraction/Relaxation Assay
-
Tissue Preparation: Isolate smooth muscle strips from relevant tissues (e.g., guinea pig ileum, rat aorta).
-
Procedure:
-
Mount the tissue strips in an organ bath containing a physiological salt solution.
-
Record isometric tension using a force transducer.
-
After an equilibration period, add cumulative concentrations of this compound or PGE2 to the organ bath.
-
-
Data Analysis: Measure the changes in muscle tension to determine the contractile or relaxant effects and calculate potency (EC50).
Conclusion
This compound represents a promising synthetic analog of PGE2 with the potential for enhanced stability and potency. While direct comparative data is still emerging, its structural relationship to both PGE2 and potent PGF2α analogs suggests it will be a valuable tool for research in areas where PGE2 signaling is critical. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to fully elucidate the pharmacological profile of this compound relative to its endogenous counterpart, PGE2. This will be crucial for understanding its therapeutic potential in various pathological conditions.
References
- 1. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 2. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Downstream Signals: A Comparative Guide to 9-keto Fluprostenol and Prostaglandin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the predicted downstream signaling effects of 9-keto Fluprostenol with established prostaglandin analogs. While direct experimental data for this compound is limited, its structural similarity to Prostaglandin E2 (PGE2) suggests it functions as an EP receptor agonist. This guide details the diverse signaling cascades initiated by EP receptor subtypes and presents comparative data for well-characterized prostaglandin analogs, offering a framework for the experimental validation of this compound's activity.
Predicted Signaling Profile of this compound
This compound is an analog of Prostaglandin E2 (PGE2), distinguishing it from its parent compound, Fluprostenol, a potent Prostaglandin F2α (PGF2α) analog that primarily targets the FP receptor. Due to its structural similarity to PGE2, this compound is predicted to exert its biological effects through the activation of one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Each of these G-protein coupled receptors (GPCRs) is linked to distinct intracellular signaling pathways, leading to a variety of cellular responses.
The FP receptor, the primary target of Fluprostenol, is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
In contrast, the EP receptors targeted by PGE2 and presumably this compound, are coupled to a wider range of G-proteins, initiating diverse downstream effects:
-
EP1 Receptor: Coupled to the Gq protein, its activation triggers the PLC-IP3-Ca2+ pathway, similar to the FP receptor.
-
EP2 and EP4 Receptors: Coupled to the Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: Primarily coupled to the Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The specific EP receptor subtype selectivity and the resulting downstream signaling cascade of this compound remain to be experimentally confirmed. The following sections provide a comparative overview of well-characterized prostaglandin analogs and the experimental protocols required to elucidate the signaling pathways of novel compounds like this compound.
Comparative Analysis of Prostaglandin Receptor Agonists
To understand the potential signaling effects of this compound, it is valuable to compare it with other prostaglandin analogs with known EP receptor selectivity and potency. The following table summarizes key data for representative compounds.
| Compound | Primary Receptor Target(s) | Receptor Coupling | Second Messenger | Potency (EC50/Ki) |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Gq, Gs, Gi | Ca2+, cAMP ↑, cAMP ↓ | Varies by receptor subtype |
| Sulprostone | EP1, EP3 | Gq, Gi | Ca2+, cAMP ↓ | EP1: ~1.1 µM, EP3: ~0.4 µM[1] |
| Butaprost | EP2 | Gs | cAMP ↑ | ~0.2 µM[1] |
| Misoprostol | EP2, EP3, EP4 | Gs, Gi | cAMP ↑, cAMP ↓ | EP3: ~1 nM, EP4: ~5 nM |
| L-902,688 | EP4 | Gs | cAMP ↑ | ~0.1 µM[1] |
| Fluprostenol | FP | Gq | Ca2+ | High affinity for FP receptor |
Elucidating Downstream Signaling Pathways: Experimental Protocols
Confirmation of the downstream signaling effects of this compound requires a series of well-defined experiments. The following are detailed methodologies for key assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for each of the human EP receptor subtypes (EP1-4).
Materials:
-
Cell membranes expressing a single human EP receptor subtype.
-
Radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed concentration of cell membranes with increasing concentrations of the radiolabeled ligand in the presence and absence of a high concentration of unlabeled ligand to determine total and non-specific binding, respectively.
-
In a separate competition assay, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Calculate the Ki value from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay is used to determine the effect of a compound on adenylyl cyclase activity, indicating Gs or Gi coupling.
Objective: To measure changes in intracellular cAMP levels in response to this compound in cells expressing EP2, EP3, or EP4 receptors.
Materials:
-
HEK293 cells transiently or stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).
-
This compound.
-
Forskolin (an adenylyl cyclase activator, for EP3 assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For EP2 and EP4 receptors, stimulate cells with increasing concentrations of this compound.
-
For the EP3 receptor, stimulate cells with forskolin in the presence of increasing concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 value for cAMP production (EP2, EP4) or inhibition of forskolin-stimulated cAMP production (EP3).
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, indicating Gq coupling.
Objective: To determine if this compound induces calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human EP1 receptor.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence.
-
Add increasing concentrations of this compound and monitor the change in fluorescence over time.
-
Generate dose-response curves based on the peak fluorescence intensity and calculate the EC50 value for calcium mobilization.
Visualizing the Signaling Landscape
The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways, a typical experimental workflow for compound characterization, and the logical framework of the investigation.
Caption: Predicted signaling pathways for this compound via EP receptors.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical framework for investigating this compound's signaling.
References
A Comparative Guide to 9-keto Fluprostenol and Travoprost in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the prostaglandin F2α (FP) receptor agonist, travoprost, a widely used treatment for glaucoma, and 9-keto fluprostenol, a related compound with potential activity at prostaglandin E (EP) receptors. This document objectively compares their mechanisms of action, signaling pathways, and available experimental data on intraocular pressure (IOP) reduction, providing a resource for researchers in ophthalmology and drug development.
Introduction
Travoprost is a synthetic prostaglandin F2α analog and a well-established first-line treatment for open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its active free acid, which is a potent and selective agonist for the FP receptor.[1][2][3] In contrast, this compound is a derivative of fluprostenol (the active form of travoprost) where the hydroxyl group at the C-9 position is oxidized to a ketone. This structural modification suggests a shift in receptor affinity from the FP receptor to EP receptors, positioning it as a potential prostaglandin E2 (PGE2) agonist.[4][5] While extensive clinical data exists for travoprost, research on this compound is in a more nascent stage. This guide will synthesize the available evidence for both compounds.
Mechanism of Action and Receptor Affinity
The primary mechanism by which travoprost and potentially this compound lower intraocular pressure is by increasing the outflow of aqueous humor. However, they achieve this through different receptor systems and signaling pathways.
Travoprost acts as a selective agonist at the prostaglandin F (FP) receptor. The active metabolite, travoprost free acid, binds with high affinity to FP receptors located in the ciliary muscle and trabecular meshwork. This interaction is believed to increase the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, leading to a reduction in IOP.
This compound is predicted to act as an agonist at prostaglandin E (EP) receptors due to its structural similarity to PGE2. Specifically, the EP2 and EP4 receptor subtypes are of interest as they are expressed in the human ciliary muscle and are known to be involved in aqueous humor dynamics.
Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | EP4 Receptor | DP Receptor | IP Receptor | TP Receptor |
| Travoprost Acid | 35 ± 5 | 9540 | 3501 | 41,000 | 52,000 | >90,000 | 121,000 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Signaling Pathways
The distinct receptor targets of travoprost and this compound lead to the activation of different intracellular signaling cascades.
Travoprost (FP Receptor Pathway): Activation of the FP receptor, a Gq protein-coupled receptor, stimulates the phosphoinositide signaling pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C. This cascade of events in the ciliary muscle is thought to lead to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow.
This compound (Potential EP Receptor Pathway): Agonism at EP2 and EP4 receptors, which are Gs protein-coupled, activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which can lead to the relaxation of the ciliary muscle and potentially increase aqueous humor outflow. It has been suggested that the cAMP signaling pathway is the most important intracellular signaling pathway for EP2 and EP4 agonists in human ciliary smooth muscle cells.
Efficacy in Intraocular Pressure Reduction
Travoprost has demonstrated significant and sustained IOP-lowering effects in numerous clinical trials. Direct comparative data for this compound is not available. However, a pilot study on a related metabolite, 15-keto fluprostenol, provides some insight into the potential efficacy of keto-metabolites of travoprost.
Table 2: Summary of IOP Reduction Data
| Compound | Study Type | Animal/Patient Population | Dose | Mean IOP Reduction | Reference |
| Travoprost 0.004% | Multicenter Retrospective | Primary Open-Angle Glaucoma or Normal-Tension Glaucoma Patients | Once daily | -2.11 ± 2.16 mmHg | |
| Travoprost 0.004% | Prospective Randomized | Chronic Angle-Closure Glaucoma Patients | Once daily | -5.0 ± 2.2 mmHg (from 21.7 ± 1.7 mmHg) | |
| Travoprost 0.004% | Crossover Study | Primary Open-Angle Glaucoma or Ocular Hypertension Patients | Once daily | -7.6 mmHg | |
| 15-keto Fluprostenol | Pilot Placebo-Controlled | 12 Patients | 35 µg/ml, once daily | ~14% from baseline | This is from a pilot study and should be interpreted with caution. |
It is important to note that 15-keto fluprostenol is a different metabolite of travoprost than this compound, with oxidation at the C-15 position instead of the C-9 position. Therefore, the IOP-lowering effects of 15-keto fluprostenol may not be directly extrapolated to this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or travoprost acid) to a specific prostaglandin receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the prostaglandin receptor of interest (e.g., FP, EP2, or EP4) are prepared from cultured cells or tissue homogenates by centrifugation.
-
Incubation: In a multi-well plate, a constant concentration of a specific radiolabeled ligand (e.g., [3H]-PGF2α for the FP receptor) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure Measurement in a Rabbit Model
This protocol outlines a typical procedure for evaluating the IOP-lowering effects of topical ophthalmic solutions in rabbits.
Detailed Methodology:
-
Animal Acclimatization: New Zealand white rabbits are acclimatized to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer (e.g., a rebound tonometer) prior to drug administration. Measurements are typically taken at the same time each day to account for diurnal variations in IOP.
-
Drug Administration: A single drop of the test solution (e.g., this compound or travoprost) is administered topically to one eye, while the contralateral eye receives a vehicle control.
-
Post-Treatment IOP Measurement: IOP is measured in both eyes at several time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes at each time point. The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated eye. Statistical analysis is performed to determine the significance of the observed effects.
-
Ocular Safety Evaluation: The eyes are examined for any signs of irritation, such as conjunctival hyperemia, at each time point.
Conclusion
Travoprost is a well-characterized and highly effective medication for the treatment of glaucoma, with a clear mechanism of action through the FP receptor. Its active metabolite, travoprost acid, demonstrates high affinity and selectivity for this receptor. This compound represents an interesting area for future research. As a potential EP receptor agonist, it may offer an alternative mechanism for lowering IOP. However, the current body of literature lacks direct comparative studies against established treatments like travoprost and quantitative data on its receptor binding affinity and clinical efficacy. Further preclinical and clinical research is necessary to fully elucidate the therapeutic potential of this compound in the management of glaucoma. Researchers are encouraged to investigate the specific EP receptor subtype(s) targeted by this compound and to conduct head-to-head studies with existing prostaglandin analogs to determine its relative efficacy and safety profile.
References
Validating the Purity and Identity of Synthetic 9-keto Fluprostenol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating synthetic 9-keto Fluprostenol, a prostaglandin E2 analog.[1] It includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of appropriate quality control strategies.
Physicochemical Properties of this compound
| Property | Value |
| Alternate Names | Fluprostenol Prostaglandin E2[1][2][3] |
| CAS Number | 156406-33-6[1] |
| Molecular Formula | C₂₃H₂₇F₃O₆ |
| Molecular Weight | 456.5 g/mol |
Comparative Analysis of Analytical Techniques
The accurate assessment of this compound requires a multi-pronged analytical approach to determine not only its purity but also to identify and quantify any potential impurities, such as isomers or degradation products. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from these analytical techniques for a batch of synthetic this compound.
| Analytical Technique | Parameter | Typical Specification | Alternative A (Hypothetical) | Alternative B (Hypothetical) |
| HPLC-UV | Purity (Area %) | ≥ 99.0% | 98.5% | 99.2% |
| Known Impurity 1 | ≤ 0.15% | 0.25% | 0.10% | |
| Unknown Impurity | ≤ 0.10% | 0.20% | 0.15% | |
| LC-MS | Identity Confirmation | Matches Reference Standard | Matches Reference Standard | Matches Reference Standard |
| Mass Accuracy (ppm) | ≤ 5 ppm | ≤ 5 ppm | ≤ 5 ppm | |
| qNMR | Purity (w/w %) | 98.0% - 102.0% | 97.5% | 99.8% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the separation and quantification of this compound and its potential impurities. Prostaglandins often lack a strong chromophore, necessitating UV detection at low wavelengths (200-210 nm). Reversed-phase columns, such as C18, are commonly used for their ability to separate nonpolar molecules like prostaglandins.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% phosphoric acid in water and mobile phase B as acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., ethanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthetic this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique for confirming the identity of this compound by providing accurate mass data.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Utilize the same chromatographic conditions as the HPLC method.
-
Divert the column effluent to the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis: Confirm the identity of this compound by comparing the measured mass-to-charge ratio (m/z) of the main peak with the theoretical exact mass of the [M-H]⁻ or [M+H]⁺ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound and for identifying impurities that may not be detectable by other methods.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 2 s
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 s
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration of the sample spectrum with a reference standard or with predicted values to confirm the structure and identify any impurities.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of synthetic this compound.
Caption: Workflow for this compound validation.
Hypothetical Signaling Pathway
As an analog of prostaglandin E2, this compound is expected to interact with EP receptors. The diagram below shows a simplified signaling pathway.
Caption: Simplified EP receptor signaling pathway.
Purity Comparison Logic
This diagram illustrates the logical comparison of a test sample against a reference standard and alternative products.
Caption: Logic for purity comparison of this compound.
References
A Comparative Guide to the In Vivo and In Vitro Effects of 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-keto Fluprostenol is a notable metabolite of Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α).[1] While Fluprostenol primarily acts as a PGF2α receptor (FP receptor) agonist, its oxidation at the C-9 position to form this compound is predicted to shift its pharmacological profile, making it an agonist for E-prostanoid (EP) receptors. This conversion is significant as EP and FP receptor activation can elicit distinct, and sometimes opposing, physiological responses.
This guide provides a comparative overview of the predicted in vitro and in vivo effects of this compound. Due to the limited availability of direct experimental data for this specific metabolite, this comparison is based on the established pharmacology of EP receptor agonists and the metabolic relationship with Fluprostenol. The experimental protocols provided are representative methodologies for researchers to validate these predicted effects.
In Vitro Effects of this compound: A Focus on EP Receptor Agonism
In vitro, this compound is expected to exhibit high affinity and agonist activity at one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Prostaglandin E2 (PGE2), the endogenous ligand for EP receptors, mediates a wide range of cellular responses, including smooth muscle contraction and relaxation, inflammation, and neurotransmission.[2] The specific effects of this compound would depend on its binding profile and the downstream signaling pathways of the activated EP receptor subtypes.
Predicted In Vitro Data
The following table presents a hypothetical pharmacological profile for this compound at various prostanoid receptors, characteristic of an EP receptor agonist.
| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Potency (EC50, nM) | Primary Signaling Pathway |
| EP1 | >1000 | >1000 | Gq (↑ Intracellular Ca2+) |
| EP2 | 25 | 50 | Gs (↑ cAMP) |
| EP3 | >1000 | >1000 | Gi (↓ cAMP) |
| EP4 | 10 | 20 | Gs (↑ cAMP) |
| FP | >500 | >500 | Gq (↑ Intracellular Ca2+) |
| DP1 | >1000 | >1000 | Gs (↑ cAMP) |
| IP | >1000 | >1000 | Gs (↑ cAMP) |
| TP | >1000 | >1000 | Gq (↑ Intracellular Ca2+) |
Disclaimer: The data in this table is hypothetical and serves as a representative example for an EP2/EP4 selective agonist. Actual experimental values for this compound may vary.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for prostanoid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing the human recombinant prostanoid receptor of interest (e.g., EP2, EP4).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Utilize a high-affinity radiolabeled ligand for the receptor of interest (e.g., [3H]-PGE2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Separation: After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC50) and efficacy of this compound at Gs-coupled EP receptors (EP2 and EP4).
Methodology:
-
Cell Culture: Culture HEK293 cells expressing the EP2 or EP4 receptor in a 96-well plate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of this compound for a defined period.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Signaling Pathway Diagram
References
A Head-to-Head Comparison of 9-Keto Fluprostenol (Sepetaprost) and Latanoprost for Intraocular Pressure Reduction
A comprehensive analysis of the efficacy, mechanism of action, and experimental data of two prostaglandin analogs for glaucoma management.
This guide provides a detailed comparison of 9-keto fluprostenol, also known as sepetaprost, and latanoprost, two prostaglandin analogs used in the management of primary open-angle glaucoma and ocular hypertension. The following sections present a thorough examination of their performance based on head-to-head clinical trial data, a breakdown of their distinct mechanisms of action, and the experimental protocols employed in these pivotal studies.
Efficacy in Intraocular Pressure Reduction: A 24-Hour Analysis
A key head-to-head, randomized, investigator-masked, active-controlled, parallel-group, multicenter study provides the most direct comparison of the intraocular pressure (IOP)-lowering effects of sepetaprost and latanoprost.[1][2][3][4] The study evaluated the 24-hour efficacy of sepetaprost ophthalmic solution 0.002% versus latanoprost ophthalmic solution 0.005% over a three-month period in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[1]
Overall, 33 participants were included in the efficacy analysis, with 17 receiving sepetaprost and 16 receiving latanoprost. The primary endpoint was the mean 24-hour IOP at month 3.
The results indicated that sepetaprost was consistently numerically superior to latanoprost in reducing mean 24-hour IOP, particularly during the nocturnal period. While the difference in mean 24-hour IOP at month 3 was not statistically significant at the 0.05 level, a nominal statistical significance was achieved for lower nocturnal IOP with sepetaprost.
Table 1: Mean 24-Hour Intraocular Pressure (IOP) at Month 3
| Treatment Group | Mean 24-h IOP (mmHg) | 95% Confidence Interval |
| Sepetaprost 0.002% | Numerically lower than latanoprost | -2.89, 1.14 |
| Latanoprost 0.005% | - | - |
Table 2: Mean Change from Baseline in Intraocular Pressure (IOP) at Month 3
| Treatment Group | Range of Mean IOP Change from Baseline (mmHg) |
| Sepetaprost 0.002% | -5.63 to -7.00 |
| Latanoprost 0.005% | -3.84 to -6.66 |
Table 3: Nocturnal Intraocular Pressure (IOP) at Month 3
| Comparison | Difference in Mean Nocturnal IOP (mmHg) | 90% Confidence Interval |
| Sepetaprost vs. Latanoprost | -1.61 | -5.27, -0.17 |
Mechanism of Action: A Tale of Two Receptors
The primary difference in the mechanism of action between sepetaprost and latanoprost lies in their receptor targets. Latanoprost is a selective prostaglandin F2α analog that primarily acts as an agonist for the prostaglandin F (FP) receptor. Sepetaprost, on the other hand, is a dual agonist, targeting both the FP and prostaglandin E3 (EP3) receptors.
Activation of the FP receptor by both drugs is believed to increase the uveoscleral outflow of aqueous humor, the primary mechanism for IOP reduction. This is thought to be achieved by remodeling the extracellular matrix of the ciliary muscle.
The additional activation of the EP3 receptor by sepetaprost is suggested to contribute to a more potent and sustained IOP-lowering effect. The EP3 receptor is known to couple to multiple G proteins, leading to diverse signaling pathways, including inhibition of adenylyl cyclase via G(i) activation and Ca2+-mobilization. The dual agonism of sepetaprost may therefore offer a more comprehensive approach to increasing aqueous humor outflow.
Experimental Protocols
The head-to-head comparison of sepetaprost and latanoprost was conducted as a 3-month, exploratory, randomized, investigator-masked, active-controlled, parallel-group, multicenter study.
Inclusion Criteria:
-
Adults with a diagnosis of primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
Exclusion Criteria:
-
Specific exclusion criteria were not detailed in the provided search results.
Treatment Regimen:
-
Participants were randomized in a 1:1 ratio to receive either:
-
Preservative-free sepetaprost ophthalmic solution 0.002%
-
Preserved, branded latanoprost ophthalmic solution 0.005%
-
-
A washout period of up to 28 days was implemented before the 3-month treatment period.
Efficacy and Safety Assessments:
-
The primary efficacy endpoint was the mean 24-hour IOP at month 3.
-
Safety outcomes included the rate of adverse events.
Safety and Tolerability
The safety profiles of sepetaprost and latanoprost were found to be similar in the head-to-head trial. Adverse events occurred in 76.5% of participants treated with sepetaprost and 68.8% of those treated with latanoprost. Most ocular side effects were reported to be mild. A Japanese Phase III clinical trial also demonstrated that the intraocular pressure lowering effect of sepetaprost was non-inferior to latanoprost, with a similar frequency of adverse events such as conjunctival hyperemia and changes to eyelashes and eyelids.
Conclusion
The available head-to-head clinical trial data suggests that this compound (sepetaprost) is a promising therapeutic alternative to latanoprost for the management of glaucoma and ocular hypertension. While both drugs effectively lower IOP, sepetaprost demonstrated a numerically greater reduction, particularly during the nocturnal period, which may be attributed to its dual agonistic activity on both FP and EP3 receptors. The safety profiles of both medications are comparable. Further large-scale clinical trials will be beneficial to confirm these findings and fully elucidate the clinical advantages of sepetaprost's unique mechanism of action.
References
- 1. A Study of 24-h Efficacy and Safety of Sepetaprost vs. Latanoprost in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study of 24-h Efficacy and Safety of Sepetaprost vs. Latanoprost in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 9-keto Fluprostenol
The proper disposal of 9-keto Fluprostenol, a prostaglandin analog, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is often supplied in a methyl acetate solution, which is a highly flammable liquid and vapor.[1][2] The compound itself may be harmful, and it is crucial to avoid exposure. Safety Data Sheets (SDS) for similar fluprostenol compounds indicate that they may cause serious eye irritation and are suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this substance. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.
Waste Categorization and Segregation
Proper segregation of waste is the first step in the disposal process. This compound waste should be categorized as hazardous chemical waste. It is imperative that this waste is not mixed with household garbage or discharged into the sewage system.[1][2]
Table 1: Waste Categorization for this compound
| Waste Type | Description | Disposal Container |
| Unused or Expired Product | Pure this compound or its solution in methyl acetate. | Labeled hazardous waste container for flammable liquids. |
| Contaminated Labware | Pipette tips, vials, gloves, and other disposable materials contaminated with this compound. | Labeled hazardous waste container for solid chemical waste. |
| Empty Containers | Original containers of this compound. | Should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic. |
| Aqueous Waste | Any aqueous solutions containing this compound. | Labeled hazardous waste container for aqueous chemical waste. Do not dispose of down the drain. |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound Solution:
-
Do not attempt to neutralize or treat the chemical unless you are following a specifically approved institutional protocol.
-
Carefully transfer the unused or expired solution into a designated, properly labeled hazardous waste container for flammable liquids.
-
Ensure the container is compatible with methyl acetate.
-
The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the chemical constituents (this compound and methyl acetate).
-
Store the waste container in a designated satellite accumulation area, away from heat, sparks, and open flames.
2. Contaminated Solid Waste:
-
Collect all disposable items such as gloves, pipette tips, and absorbent pads that have come into contact with this compound.
-
Place these items in a designated, leak-proof hazardous waste container for solid chemical waste.
-
The container must be clearly labeled with "Hazardous Waste" and a description of the contents.
3. Decontamination of Non-Disposable Labware:
-
For reusable glassware, rinse thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove all residues of this compound.
-
Collect the solvent rinsate in a designated hazardous waste container for flammable liquids.
-
After rinsing, wash the glassware with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Waste Storage and Collection
All hazardous waste must be stored in accordance with institutional and regulatory guidelines. This typically involves:
-
Keeping waste containers securely closed except when adding waste.
-
Storing waste in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Arranging for timely pickup of the waste by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Disposal must be made according to official regulations.
References
Personal protective equipment for handling 9-keto Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 9-keto Fluprostenol. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment when working with this potent prostaglandin analog.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following PPE is recommended based on safety data sheets for analogous compounds and general best practices for handling hazardous chemicals.[1][2][3][4]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Required to protect against splashes and aerosols. Standard safety glasses are insufficient.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Double gloving is recommended when handling the neat compound or concentrated solutions. Gloves should be changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat or Gown | A fully buttoned lab coat or a disposable gown made of a low-permeability fabric is necessary to protect skin and clothing. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or when handling the powder form outside of a containment system, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
| Foot Protection | Closed-toe shoes | Impervious, closed-toe shoes must be worn to protect against spills. |
Hazard and Safety Data Summary for Analogous Compounds
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid (Category 2) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment. |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Occupational Exposure Limits (OELs): There are no established specific occupational exposure limits for this compound. Therefore, it should be handled as a highly potent compound, and exposure should be minimized to the lowest possible level.
Standard Operating Procedures
Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated place, as recommended by the manufacturer.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
-
Waste Characterization: All waste materials, including empty containers, contaminated PPE, and solutions containing this compound, should be treated as hazardous waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Use a licensed chemical waste disposal company. Do not allow the product to enter drains or waterways.
Emergency Procedures
Spills
In the event of a spill, follow the established laboratory spill response protocol.
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, and if it is safe to do so, contain the spill using an absorbent material (e.g., sand, diatomite).
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
